3-Bromo-4-fluoro-5-nitrobenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-4-fluoro-5-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNO4/c8-4-1-3(7(11)12)2-5(6(4)9)10(13)14/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEPOWDIDJDBOFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])F)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90716481 | |
| Record name | 3-Bromo-4-fluoro-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90716481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1290117-21-3 | |
| Record name | 3-Bromo-4-fluoro-5-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90716481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-Bromo-4-fluoro-5-nitrobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of 3-Bromo-4-fluoro-5-nitrobenzoic acid, a halogenated nitrobenzoic acid derivative of interest in medicinal chemistry and materials science. Due to its multifunctionality, this compound serves as a versatile building block in organic synthesis. This document summarizes its physical and chemical characteristics, offers a detailed potential synthetic protocol, and outlines its prospective applications.
Core Chemical Properties
This compound is a solid, off-white to light yellow crystalline powder at room temperature.[1][2] Its chemical structure incorporates a bromine atom, a fluorine atom, and a nitro group on the benzoic acid core, making it a reactive intermediate for various chemical transformations.
Physicochemical Data
A summary of the available quantitative data for this compound is presented in Table 1. It is important to note that while some fundamental properties are established, several values are predicted and await experimental verification.
| Property | Value | Source |
| CAS Number | 1290117-21-3 | [3][4] |
| Molecular Formula | C₇H₃BrFNO₄ | [2] |
| Molecular Weight | 264.01 g/mol | [3] |
| Appearance | Off-white to light yellow solid | [2] |
| Predicted pKa | 2.69 ± 0.10 | N/A |
| Predicted Boiling Point | 387.0 ± 42.0 °C at 760 mmHg | N/A |
| Predicted Density | 1.967 ± 0.06 g/cm³ | N/A |
| Storage | Room temperature | [2] |
Note: Predicted values are computationally derived and should be used as estimates pending experimental validation.
Experimental Protocols
While specific experimental data for this compound is limited in the reviewed literature, a plausible synthetic route can be devised based on established organic chemistry principles and published procedures for analogous compounds.
Proposed Synthesis of this compound
The synthesis of this compound can likely be achieved through the nitration of 3-bromo-4-fluorobenzoic acid. A detailed proposed experimental protocol is provided below.
Reaction: Nitration of 3-bromo-4-fluorobenzoic acid.
Materials:
-
3-bromo-4-fluorobenzoic acid
-
Concentrated sulfuric acid (98%)
-
Fuming nitric acid (≥90%)
-
Crushed ice
-
Deionized water
-
Dichloromethane or other suitable organic solvent
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, ice bath, Buchner funnel, etc.)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid.
-
Cooling: Cool the sulfuric acid to 0-5 °C using an ice bath.
-
Addition of Starting Material: Slowly add 3-bromo-4-fluorobenzoic acid to the cooled sulfuric acid with continuous stirring, ensuring the temperature remains below 10 °C.
-
Nitration: Once the starting material is fully dissolved, slowly add fuming nitric acid dropwise via the dropping funnel. Maintain the reaction temperature between 0-10 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature) for a specified time. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude product.
-
Isolation: Isolate the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with copious amounts of cold deionized water until the washings are neutral to pH paper.
-
Drying: Dry the crude product under vacuum or in a desiccator.
Purification:
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to yield a product of high purity.
Visualizations
Proposed Synthetic Pathway
The following diagram illustrates the proposed synthetic route for this compound.
Caption: Proposed synthesis of this compound.
Potential Applications Workflow
Based on its chemical structure, this compound is a promising intermediate in the development of new molecules for the pharmaceutical and materials science sectors. The diagram below outlines the logical flow of its potential applications.
Caption: Potential application workflow for this compound.
References
An In-depth Technical Guide to 3-Bromo-4-fluoro-5-nitrobenzoic acid (CAS: 1290117-21-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-4-fluoro-5-nitrobenzoic acid is a halogenated and nitrated aromatic carboxylic acid. Its specific arrangement of functional groups—a carboxylic acid, a bromine atom, a fluorine atom, and a nitro group—makes it a highly versatile building block in organic synthesis. The electron-withdrawing nature of the nitro and fluoro groups, combined with the synthetic utility of the bromine and carboxylic acid moieties, renders this compound a valuable intermediate in the development of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] This guide provides a comprehensive overview of its chemical properties, a plausible synthetic approach, safety information, and its potential applications in research and drug development.
Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented in Table 1. This information is compiled from various chemical supplier databases.
| Property | Value | Source |
| CAS Number | 1290117-21-3 | [2] |
| Molecular Formula | C₇H₃BrFNO₄ | [1] |
| Molecular Weight | 264.01 g/mol | [3] |
| Physical Form | Solid | N/A |
| Purity | Typically ≥97% | [1] |
| Boiling Point | Not available | N/A |
| Melting Point | Not available | N/A |
| Solubility | Not available | N/A |
| pKa | Not available | N/A |
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not widely available in published scientific literature, suggesting it may be part of proprietary industrial processes. However, a plausible synthetic route can be devised based on established organic chemistry principles for the functionalization of aromatic rings. A potential multi-step synthesis is outlined below.
Plausible Synthetic Workflow
The synthesis could logically proceed from a more readily available starting material, such as 4-fluorobenzoic acid, through a sequence of nitration and bromination. The directing effects of the substituents on the aromatic ring will be crucial in determining the order of these steps.
Caption: Plausible synthetic pathway for this compound.
Representative Experimental Protocol
The following is a representative, hypothetical protocol based on general procedures for nitration and bromination of benzoic acid derivatives.[4][5][6] This protocol is for illustrative purposes only and would require optimization and validation in a laboratory setting.
Step 1: Nitration of 4-Fluorobenzoic Acid to Yield 4-Fluoro-3-nitrobenzoic acid
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.
-
Addition of Starting Material: Slowly add 4-fluorobenzoic acid to the cooled sulfuric acid while maintaining the temperature at 0°C.
-
Nitration: Prepare a mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture). Add this mixture dropwise to the solution of 4-fluorobenzoic acid, ensuring the temperature does not rise above 10°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture over crushed ice. The solid precipitate, 4-fluoro-3-nitrobenzoic acid, is then collected by vacuum filtration, washed with cold water until the washings are neutral, and dried.
Step 2: Bromination of 4-Fluoro-3-nitrobenzoic acid to Yield this compound
-
Reaction Setup: In a round-bottom flask protected from moisture, suspend 4-fluoro-3-nitrobenzoic acid in a suitable inert solvent (e.g., dichloromethane).
-
Catalyst Addition: Add a catalytic amount of a Lewis acid, such as iron(III) bromide (FeBr₃).
-
Bromination: Slowly add liquid bromine to the suspension at room temperature. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating until TLC analysis indicates the consumption of the starting material.
-
Work-up: Quench the reaction by adding a solution of sodium bisulfite to destroy any excess bromine. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from an appropriate solvent system.
Applications in Research and Drug Development
This compound is a valuable intermediate for the synthesis of complex organic molecules due to the differential reactivity of its functional groups.[1]
Role as a Synthetic Intermediate
The functional groups on the molecule can be selectively modified:
-
Carboxylic Acid: Can be converted to esters, amides, or acid chlorides, allowing for the introduction of a wide variety of substituents.
-
Nitro Group: Can be reduced to an amine, which can then be further functionalized, for example, through diazotization or acylation.
-
Bromine Atom: Can participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds.
-
Fluorine Atom: Generally stable, but can influence the electronic properties and bioavailability of the final molecule.
Hypothetical Application in Drug Discovery
The following workflow illustrates how this compound could be used as a starting material in the synthesis of a hypothetical kinase inhibitor. Kinase inhibitors are an important class of drugs, often used in oncology.
Caption: Hypothetical workflow for the synthesis of a kinase inhibitor.
This hypothetical pathway demonstrates how the strategic manipulation of the functional groups of this compound can lead to the construction of a complex, potentially bioactive molecule.
Safety Information
It is crucial to handle this compound with appropriate safety precautions in a laboratory setting. The available safety data indicates the following hazards:
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
A full Safety Data Sheet (SDS) should be consulted before handling this compound.
Conclusion
This compound is a chemical intermediate with significant potential for the synthesis of novel compounds in the pharmaceutical and agrochemical sectors. While detailed experimental data and specific applications are not extensively documented in public sources, its chemical structure suggests a high degree of versatility for synthetic transformations. Researchers and drug development professionals can leverage its unique combination of functional groups to create diverse molecular libraries for screening and to build complex target molecules. As with all chemical reagents, it is essential to handle this compound with care and to follow established safety protocols.
References
- 1. This compound [myskinrecipes.com]
- 2. 1290117-21-3 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. quora.com [quora.com]
- 5. prepchem.com [prepchem.com]
- 6. 4-Fluoro-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Synthesis of 3-Bromo-4-fluoro-5-nitrobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for 3-Bromo-4-fluoro-5-nitrobenzoic acid, a valuable halogenated aromatic intermediate in the development of novel pharmaceuticals and other complex molecules. This document details the established synthetic route, experimental protocols, and key characterization data.
Overview of the Synthetic Pathway
The synthesis of this compound is achieved through a two-step process. The first step involves the synthesis of the precursor, 3-bromo-4-fluorobenzoic acid, from fluorobenzene. The second, and key, step is the regioselective nitration of this intermediate to yield the final product. The directing effects of the existing substituents on the aromatic ring—the meta-directing carboxylic acid group and the ortho,para-directing halogen atoms—favor the introduction of the nitro group at the C5 position.
Experimental Protocols
Step 1: Synthesis of 3-Bromo-4-fluorobenzoic acid
A detailed and efficient method for the preparation of 3-bromo-4-fluorobenzoic acid is outlined in U.S. Patent 4,393,232A. This process involves a Friedel-Crafts acylation of fluorobenzene, followed by bromination and subsequent haloform reaction.
Reaction Scheme: Fluorobenzene → 3-Bromo-4-fluoroacetophenone → 3-Bromo-4-fluorobenzoic acid
Experimental Procedure (adapted from US Patent 4,393,232A):
-
Acylation: To a mixture of fluorobenzene (96 g, 1 mol) and aluminum chloride (200 g, 1.5 mol), acetyl chloride (82.5 g, 1.05 mol) is added dropwise at 30-35°C with gentle cooling. The reaction mixture is then stirred at 50-60°C for one hour.
-
Bromination: Bromine (184 g, 1.5 mol) is added to the reaction mixture at 90-100°C. The mixture is stirred for an additional hour at this temperature.
-
Work-up of Intermediate: The hot reaction mixture is poured onto ice. The precipitated product, 3-bromo-4-fluoroacetophenone, is filtered and washed with water.
-
Haloform Reaction: The still-moist intermediate is added to 1.7 L of technical-grade hypochlorite solution. The mixture is initially stirred for one hour at room temperature and then slowly warmed to approximately 65°C for one hour.
-
Isolation of Product: After cooling to room temperature, the formed chloroform is separated. Sodium bisulfite solution (40 ml) is added to the clear aqueous solution. The pH is adjusted to 2 with concentrated hydrochloric acid, leading to the precipitation of the product. The solid is filtered, washed with water, and dried.
This procedure affords 3-bromo-4-fluorobenzoic acid as a colorless powder.[1][2]
Step 2: Synthesis of this compound
The final product is synthesized by the nitration of 3-bromo-4-fluorobenzoic acid. This electrophilic aromatic substitution is carried out using a standard nitrating mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure regioselectivity and to control the exothermic nature of the reaction.
Reaction Scheme: 3-Bromo-4-fluorobenzoic acid → this compound
Experimental Procedure (Proposed, based on analogous reactions):
-
Preparation of Nitrating Mixture: A mixture of concentrated nitric acid and concentrated sulfuric acid (typically in a 1:1 or 1:2 v/v ratio) is prepared by slowly adding the nitric acid to the sulfuric acid while cooling in an ice-salt bath to maintain a temperature below 10°C.
-
Dissolution of Starting Material: 3-bromo-4-fluorobenzoic acid is dissolved in a minimal amount of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Nitration Reaction: The pre-cooled nitrating mixture is added dropwise to the solution of 3-bromo-4-fluorobenzoic acid, ensuring the reaction temperature is maintained below 10-15°C with vigorous stirring.
-
Reaction Completion and Quenching: After the addition is complete, the reaction mixture is stirred at a low temperature for a specified time to ensure completion. The reaction is then carefully quenched by pouring it onto crushed ice with stirring.
-
Isolation and Purification: The precipitated solid product is collected by vacuum filtration and washed thoroughly with cold water to remove residual acids. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol-water) to yield pure this compound.
Data Presentation
The following tables summarize the key quantitative data for the starting material and the final product.
| Compound | 3-Bromo-4-fluorobenzoic acid |
| CAS Number | 1007-16-5 |
| Molecular Formula | C₇H₄BrFO₂ |
| Molecular Weight | 219.01 g/mol |
| Appearance | Colorless powder |
| Melting Point | 132°C[1][2] |
| Yield | 87%[1][2] |
| Compound | This compound |
| CAS Number | 1290117-21-3[3][4] |
| Molecular Formula | C₇H₃BrFNO₄[3][4] |
| Molecular Weight | 264.01 g/mol [4] |
| Appearance | Solid (details not available) |
| Melting Point | Not available |
| Yield | Not available |
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Concluding Remarks
This technical guide outlines a robust and well-documented pathway for the synthesis of this compound. While the synthesis of the precursor, 3-bromo-4-fluorobenzoic acid, is clearly established, the nitration step, although chemically sound, would benefit from further optimization and detailed characterization of the final product to determine precise reaction conditions, yields, and purity. Researchers and drug development professionals can utilize this information as a foundational guide for the preparation of this important chemical intermediate.
References
- 1. DE3035355A1 - METHOD FOR PRODUCING 3-BROMO-4-FLUORO-BENZOESIC ACID - Google Patents [patents.google.com]
- 2. US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid - Google Patents [patents.google.com]
- 3. This compound [myskinrecipes.com]
- 4. 1290117-21-3 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
Technical Guide: 3-Bromo-4-fluoro-5-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-4-fluoro-5-nitrobenzoic acid is a halogenated and nitrated aromatic carboxylic acid. Its molecular structure, featuring bromo, fluoro, and nitro functional groups on a benzoic acid scaffold, makes it a versatile intermediate in organic synthesis. These functional groups provide multiple reaction sites for further chemical modifications, rendering it a valuable building block in the design and synthesis of more complex molecules. It is primarily utilized in the development of novel pharmaceutical compounds, particularly as a precursor for active pharmaceutical ingredients (APIs), and in medicinal chemistry for the generation of new chemical entities for screening and lead optimization.[1] Its applications also extend to the field of materials science.[1]
Compound Data Summary
The key quantitative properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Weight | 264.01 g/mol | [2] |
| 264.0054 g/mol | [3] | |
| Molecular Formula | C₇H₃BrFNO₄ | [3] |
| CAS Number | 1290117-21-3 | [2][3] |
| Boiling Point | 387.0 ± 42.0 °C at 760 mmHg | [1] |
| Density | 1.967 ± 0.06 g/cm³ | [1] |
| MDL Number | MFCD18914494 | [3] |
Representative Synthetic Protocol
Step 1: Synthesis of 4-Fluoro-3-nitrobenzoic acid
This step is based on the nitration of a fluorobenzoic acid derivative.
-
Materials:
-
4-fluorobenzoic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Fuming nitric acid (HNO₃)
-
Ice
-
Deionized water
-
-
Procedure:
-
In a flask equipped with a magnetic stirrer and cooled in an ice bath to 0°C, slowly add 150 mL of concentrated sulfuric acid.
-
To the cooled sulfuric acid, slowly add 50 g of 4-fluorobenzoic acid while maintaining the temperature at 0°C. Stir the mixture until the solid is fully dissolved.
-
Over a period of 30 minutes, add 75 mL of fuming nitric acid dropwise to the reaction mixture, ensuring the temperature does not rise above 5°C.
-
After the addition is complete, stir the mixture at 0°C for an additional hour.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for 16-20 hours.
-
Carefully pour the reaction mixture over a large volume of crushed ice.
-
The precipitated product, 4-fluoro-3-nitrobenzoic acid, is collected by vacuum filtration.
-
Wash the solid product with cold deionized water and dry under vacuum.
-
Step 2: Synthesis of this compound
This step involves the bromination of the nitrated intermediate.
-
Materials:
-
4-Fluoro-3-nitrobenzoic acid (from Step 1)
-
Fuming sulfuric acid (oleum)
-
Bromine (Br₂)
-
Sodium bisulfite solution
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
In a suitable reaction vessel, dissolve the dried 4-fluoro-3-nitrobenzoic acid in fuming sulfuric acid.
-
Heat the mixture to approximately 80-90°C.
-
Slowly add a stoichiometric equivalent of bromine to the heated solution.
-
Maintain the reaction at 90-100°C for 2-3 hours, monitoring the progress by a suitable technique (e.g., TLC or GC).
-
After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto ice.
-
The crude product will precipitate out of the solution.
-
To the aqueous mixture, add sodium bisulfite solution to quench any excess bromine.
-
Adjust the pH of the solution to approximately 2 by adding hydrochloric acid to ensure complete precipitation of the carboxylic acid.
-
Isolate the solid product by vacuum filtration, wash with cold water, and dry.
-
The final product, this compound, can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Synthetic Workflow Diagram
The following diagram illustrates the logical flow of the representative synthesis of this compound.
Caption: Synthetic pathway for this compound.
References
An In-depth Technical Guide to 3-Bromo-4-fluoro-5-nitrobenzoic Acid: Structure, Properties, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-4-fluoro-5-nitrobenzoic acid is a halogenated and nitrated aromatic carboxylic acid that serves as a versatile building block in synthetic organic chemistry. Its trifunctionalized benzene ring provides a unique platform for the synthesis of complex molecules, particularly in the fields of pharmaceutical and agrochemical research. This technical guide provides a comprehensive overview of the structure, available physicochemical properties, and its role as a synthetic intermediate. Due to the limited availability of detailed experimental data in publicly accessible literature, this guide also outlines general synthetic strategies and characterization methods applicable to this class of compounds.
Chemical Structure and Identification
This compound possesses a benzene ring substituted with a bromine atom, a fluorine atom, a nitro group, and a carboxylic acid group at positions 3, 4, 5, and 1, respectively.
Chemical Structure:
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 1290117-21-3[1][2] |
| Molecular Formula | C₇H₃BrFNO₄[1][2] |
| Molecular Weight | 264.01 g/mol [3] |
| Canonical SMILES | C1=C(C=C(C(=C1F)Br)C(=O)O)--INVALID-LINK--[O-] |
| InChI Key | Not readily available |
Physicochemical Properties
Detailed experimental data for the physicochemical properties of this compound are not widely reported in the literature. However, based on the properties of structurally similar compounds, the following characteristics can be predicted.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value/Information | Notes |
| Melting Point | Expected to be a solid at room temperature with a relatively high melting point. | A related compound, 3-bromo-5-fluoro-4-nitrobenzoic acid, is an off-white to light yellow solid.[4] |
| pKa | The carboxylic acid proton is expected to be acidic, with a pKa likely in the range of 2-3. | The pKa of the related 3-bromo-5-fluoro-4-nitrobenzoic acid is predicted to be 2.69 ± 0.10.[4] |
| Solubility | Likely soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide. Solubility in water is expected to be low but may increase in basic aqueous solutions due to salt formation. | 4-Fluoro-3-nitrobenzoic acid is soluble in 95% ethanol (50 mg/mL). |
| Appearance | Likely a crystalline solid, possibly off-white to yellow in color. |
Synthesis and Characterization
A plausible synthetic approach would be the nitration and subsequent bromination of 4-fluorobenzoic acid. The directing effects of the carboxyl and fluoro groups would need to be carefully considered to achieve the desired substitution pattern.
General Experimental Workflow for Synthesis
The following diagram illustrates a generalized workflow for the synthesis and purification of a substituted nitrobenzoic acid, which would be applicable to this compound.
Caption: A generalized workflow for the synthesis of this compound.
Characterization Techniques
The structural confirmation of this compound would rely on a combination of standard spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show signals for the two aromatic protons, with chemical shifts and coupling constants indicative of their substitution pattern.
-
¹³C NMR would display signals for the seven carbon atoms, including the carboxyl carbon and the carbons attached to the halogen and nitro groups.
-
¹⁹F NMR would confirm the presence and chemical environment of the fluorine atom.
-
-
Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the C-NO₂ stretches of the nitro group, and the C-Br and C-F stretches.
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the exact mass of the compound, as well as fragmentation patterns characteristic of the structure. The isotopic pattern of bromine would be a key diagnostic feature.
Applications in Research and Drug Development
This compound is primarily utilized as an intermediate in the synthesis of more complex molecules.[6] Its utility stems from the presence of multiple functional groups that can be selectively modified.
-
Carboxylic Acid: Can be converted to esters, amides, or acid chlorides, or reduced to an alcohol.
-
Nitro Group: Can be reduced to an amine, which can then be further functionalized.
-
Halogens (Bromo and Fluoro): Can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds.
The presence of a fluorine atom is of particular interest in medicinal chemistry, as its incorporation into a drug candidate can often enhance metabolic stability, binding affinity, and bioavailability.
While specific biological targets or signaling pathways directly modulated by this compound have not been identified in the available literature, its derivatives are of interest in the development of novel therapeutics. For instance, related bromo-nitrobenzoic acid derivatives have been investigated for their potential in developing treatments for tuberculosis and various cancers.[5]
The logical relationship for its application in drug discovery can be visualized as follows:
Caption: The role of this compound as a building block in the drug discovery process.
Conclusion
This compound is a valuable synthetic intermediate with significant potential for the development of novel compounds in the pharmaceutical and agrochemical industries. While detailed experimental data on the compound itself is scarce, its structural features suggest straightforward, albeit nuanced, synthetic pathways and a wide range of possible chemical transformations. Further research into the synthesis, characterization, and application of this compound and its derivatives is warranted to fully explore its potential in medicinal chemistry and materials science.
References
Navigating the Synthesis and Safety of 3-Bromo-4-fluoro-5-nitrobenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: 3-Bromo-4-fluoro-5-nitrobenzoic acid is a substituted aromatic carboxylic acid that serves as a valuable building block in medicinal chemistry and organic synthesis. Its trifunctionalized aromatic ring makes it a versatile intermediate for the synthesis of complex molecules, including kinase inhibitors for potential therapeutic applications. This guide provides an in-depth overview of its safety, handling, and a detailed experimental protocol for its synthesis.
Safety and Hazard Information
The safe handling of this compound is paramount in a laboratory setting. The following tables summarize the key hazard classifications and safety precautions based on available Safety Data Sheets (SDS).[1]
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, oral | 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
Data sourced from Chemikart SDS.[1]
Physical and Chemical Properties
| Property | Value |
| CAS Number | 1290117-21-3 |
| Molecular Formula | C₇H₃BrFNO₄ |
| Molecular Weight | 264.01 g/mol |
| Appearance | White to off-white solid |
| Storage Temperature | Room temperature |
Data sourced from multiple supplier and database entries.
Handling and Personal Protective Equipment (PPE)
Adherence to proper handling procedures and the use of appropriate personal protective equipment are critical to minimize exposure and ensure laboratory safety.
Safe Handling Workflow
The following diagram outlines the recommended workflow for handling this compound from receipt to disposal.
Caption: Safe handling workflow for this compound.
First Aid Measures
In case of exposure, the following first aid measures should be taken immediately:[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Promptly call a physician.[1]
-
Skin Contact: Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician.[1]
-
Inhalation: Immediately relocate self or casualty to fresh air. If breathing is difficult, give cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation.[1]
-
Ingestion: Wash out mouth with water; Do NOT induce vomiting; call a physician.[1]
Experimental Protocol: Synthesis of this compound
The following protocol is adapted from patent literature and describes the synthesis of this compound from 4-fluoro-3-nitrobenzoic acid.[2]
Materials and Reagents
-
4-fluoro-3-nitrobenzoic acid
-
Sulfuric acid (H₂SO₄)
-
N-Bromosuccinimide (NBS)
-
Ice-water
Procedure
-
To a solution of 4-fluoro-3-nitrobenzoic acid (5 g, 27.01 mmol) in H₂SO₄ (30 mL), add N-Bromosuccinimide (NBS) (5.77 g, 32.41 mmol).
-
Stir the mixture at 60°C for 6 hours.
-
Carefully add the reaction mixture drop-wise to ice-water (2 L) with vigorous stirring.
-
A precipitate will form. Filter the precipitate to afford this compound.
Experimental Workflow Diagram
Caption: Synthesis workflow for this compound.
Application in Drug Development: A Building Block for Kinase Inhibitors
This compound is utilized as an intermediate in the synthesis of substituted benzoimidazoles and imidazo[4,5-c]pyridines.[2] These classes of molecules are being investigated as inhibitors of tyrosine kinases such as ABL1, ABL2, and the chimeric protein BCR-ABL1, which are implicated in certain types of leukemia.[2]
Simplified Kinase Signaling Pathway and Inhibition
The diagram below illustrates a simplified representation of a kinase signaling pathway and the conceptual point of inhibition by a drug molecule synthesized from intermediates like this compound.
Caption: Role as a precursor to kinase inhibitors in a signaling pathway.
Conclusion
This compound is a key chemical intermediate with significant applications in drug discovery, particularly in the development of kinase inhibitors. A thorough understanding of its hazard profile and strict adherence to safety and handling protocols are essential for its use in research and development. The synthetic route provided offers a clear method for its preparation, enabling further exploration of its potential in creating novel therapeutic agents.
References
Navigating the Synthesis and Supply of 3-Bromo-4-fluoro-5-nitrobenzoic Acid: A Technical Guide for Researchers
For Immediate Release
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 3-Bromo-4-fluoro-5-nitrobenzoic acid, a key building block in medicinal chemistry. This document outlines its chemical properties, reliable suppliers, detailed synthesis protocols, and its application in the development of targeted therapeutics.
Introduction
This compound (CAS No. 1290117-21-3) is a substituted aromatic carboxylic acid that has garnered significant interest in the field of drug discovery. Its unique substitution pattern, featuring bromo, fluoro, and nitro groups, makes it a versatile intermediate for the synthesis of complex molecular architectures with potential therapeutic applications. Notably, it serves as a crucial precursor for the development of kinase inhibitors for oncological indications.[1] This guide aims to consolidate the available technical information on this compound to facilitate its use in research and development.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1290117-21-3 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C₇H₃BrFNO₄ | --INVALID-LINK-- |
| Molecular Weight | 264.01 g/mol | --INVALID-LINK-- |
| Purity | Typically ≥97% | --INVALID-LINK--, --INVALID-LINK-- |
| Appearance | Not specified, likely a solid | N/A |
Commercial Availability and Suppliers
A number of chemical suppliers offer this compound, typically with purities of 97% or higher. Researchers can request a Certificate of Analysis (CoA) from most vendors for detailed batch-specific purity and analytical data.
| Supplier | Purity | Available Quantities | Notes |
| Apollo Scientific | Not specified | 250mg, 1g, 5g, 25g, 100g | A Certificate of Analysis can be requested.[2] |
| CymitQuimica | Not specified | 250mg, 1g, 5g, 25g, 100g | Distributor for Apollo Scientific.[3] |
| Aladdin Scientific | min 97% | 5g | Offers an analytical research grade product.[4] |
| MySkinRecipes | 97% | 1g | Provides pricing and lead time information.[5] |
| Ambeed | Not specified | Not specified | States that NMR, HPLC, and LC-MS data are available.[6] |
Experimental Protocols
Synthesis of this compound
A documented method for the synthesis of this compound involves the bromination of 4-fluoro-3-nitrobenzoic acid.[1]
Materials:
-
4-fluoro-3-nitrobenzoic acid
-
Sulfuric acid (H₂SO₄)
-
N-Bromosuccinimide (NBS)
-
Ice-water
Procedure:
-
Dissolve 4-fluoro-3-nitrobenzoic acid (5 g, 27.01 mmol) in sulfuric acid (30 mL).
-
To this solution, add N-Bromosuccinimide (5.77 g, 32.41 mmol).
-
Stir the mixture at 60°C for 6 hours.
-
After the reaction is complete, pour the mixture drop-wise into ice-water (2 L) with vigorous stirring.
-
The resulting precipitate is filtered to afford this compound.[1]
Quality Control and Analytical Methods
The purity and identity of this compound are typically confirmed using a suite of analytical techniques. While specific spectra for this compound are not publicly available, standard methods for similar aromatic carboxylic acids include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and identify any impurities.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight and purity.
Suppliers like Ambeed indicate the availability of such analytical data for their products.[6]
Applications in Drug Discovery: A Case Study in Leukemia Therapeutics
This compound is a valuable intermediate in the synthesis of targeted therapies. For instance, it has been utilized in the preparation of substituted benzoimidazoles and imidazo[4,5-c]pyridines.[1] These compounds are designed to inhibit the tyrosine kinase activity of proteins such as the Abelson protein (ABL1) and the chimeric BCR-ABL1 protein.[1]
The BCR-ABL1 fusion protein is a hallmark of chronic myeloid leukemia (CML), driving uncontrolled cell proliferation.[1] Inhibitors of this oncoprotein are a cornerstone of CML treatment. The synthesis of these inhibitors often involves the use of this compound as a starting material to construct the core molecular scaffold that can effectively bind to the ATP-binding site of the kinase domain.
Visualizing the Synthesis and Mechanism of Action
To further elucidate the technical aspects discussed, the following diagrams illustrate the synthesis workflow and the targeted signaling pathway.
Caption: Synthesis of this compound.
References
- 1. US10889571B2 - Substituted benzoimidazoles and imidazo[4,5-c]pyridines for treating certain leukemias - Google Patents [patents.google.com]
- 2. 1290117-21-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. calpaclab.com [calpaclab.com]
- 5. This compound [myskinrecipes.com]
- 6. 1290117-21-3 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
In-Depth Technical Guide to 3-Bromo-4-fluoro-5-nitrobenzoic Acid: Synthesis, Cost, and Applications in Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Bromo-4-fluoro-5-nitrobenzoic acid, a valuable substituted aromatic carboxylic acid for research and development, particularly in the fields of medicinal chemistry and material science. This document details its synthesis, provides a cost analysis based on current market prices, and explores its potential applications as a key building block in the creation of novel molecules.
Cost Analysis
The cost of this compound can vary between suppliers. The following table summarizes pricing information from various chemical vendors for different quantities of the reagent.
| Quantity | Price Range (€) | Price Range ($) |
| 250 mg | 32.00 | ~35.00 |
| 1 g | 36.00 | ~39.00 |
| 5 g | 93.00 | ~101.00 |
| 25 g | 287.00 | ~312.00 |
| 100 g | 1,031.00 | ~1,121.00 |
Note: Prices are subject to change and may not include shipping and handling fees. Dollar amounts are approximate and based on the exchange rate at the time of writing.
Synthesis of this compound
A plausible and direct synthetic route to this compound involves the nitration of 3-bromo-4-fluorobenzoic acid. This precursor can be synthesized from commercially available starting materials.
Synthesis of the Precursor: 3-Bromo-4-fluorobenzoic Acid
A patented method for the synthesis of 3-bromo-4-fluorobenzoic acid involves a three-step one-pot reaction starting from fluorobenzene.[1][2]
Experimental Protocol:
-
Acylation: To a mixture of fluorobenzene (1 mole) and aluminum chloride (1.5 moles), acetyl chloride (1.05 moles) is added dropwise at 30-35°C. The reaction is then stirred for 1 hour at 50-60°C.
-
Bromination: Bromine (1.5 moles) is added to the reaction mixture at 90-100°C, and the mixture is stirred for an additional hour at the same temperature.
-
Oxidation and Workup: The hot reaction mixture is poured onto ice, and the precipitated product is filtered and washed with water. The moist product is then added to a technical chlorine liquor (hypochlorite solution) and stirred. After warming to approximately 65°C and subsequent cooling, the chloroform formed is separated. Sodium bisulfite solution is added, and the pH is adjusted to 2 with concentrated hydrochloric acid to precipitate the product. The resulting 3-bromo-4-fluorobenzoic acid is filtered, washed with water, and dried.
Final Synthesis Step: Nitration of 3-Bromo-4-fluorobenzoic Acid
Proposed Experimental Protocol:
-
Reaction Setup: In a flask equipped with a stirrer and cooled in an ice bath, dissolve 3-bromo-4-fluorobenzoic acid (1 equivalent) in concentrated sulfuric acid.
-
Nitration: Slowly add a nitrating agent, such as potassium nitrate (1.1 equivalents), portion-wise to the cooled solution, maintaining a low temperature.
-
Reaction: Allow the reaction mixture to stir, gradually warming to room temperature overnight.
-
Workup: Pour the reaction mixture over crushed ice with constant stirring. The precipitate is then collected by filtration, washed thoroughly with water, and dried to yield this compound.
References
An In-depth Technical Guide to 3-Bromo-4-fluoro-5-nitrobenzoic Acid
This technical guide provides a comprehensive overview of 3-Bromo-4-fluoro-5-nitrobenzoic acid, a key intermediate in modern organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document details the compound's chemical properties, plausible synthetic routes with experimental protocols, and its potential applications.
Chemical Properties and Data
This compound is a halogenated and nitrated aromatic carboxylic acid. Its structure, featuring bromine, fluorine, and nitro functional groups, makes it a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors.[1]
| Property | Value | Source |
| CAS Number | 1290117-21-3 | [1][2] |
| Molecular Formula | C₇H₃BrFNO₄ | [1] |
| Molecular Weight | 264.01 g/mol | [2] |
| Appearance | Likely a solid | Inferred |
| Purity | Typically >97% | [1] |
Synthesis of this compound
Proposed Synthetic Route: Nitration of 3-bromo-4-fluorobenzoic acid
This approach utilizes the commercially available 3-bromo-4-fluorobenzoic acid as the starting material. The strong electron-withdrawing nature of the carboxyl and fluoro groups, and the deactivating but ortho-, para-directing effect of the bromo group, would likely direct the incoming nitro group to the 5-position.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Proposed)
This protocol is based on standard nitration procedures for aromatic carboxylic acids.[3]
Materials:
-
3-bromo-4-fluorobenzoic acid
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Ice
-
Distilled water
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add 3-bromo-4-fluorobenzoic acid to the cooled sulfuric acid with continuous stirring until fully dissolved.
-
Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the solution of 3-bromo-4-fluorobenzoic acid, maintaining the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture slowly onto crushed ice with vigorous stirring.
-
The solid precipitate of this compound is then collected by vacuum filtration and washed with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Dry the purified product under vacuum.
Note: This is a proposed protocol and would require optimization of reaction conditions, such as temperature, reaction time, and purification methods.
Synthesis of the Precursor: 3-bromo-4-fluorobenzoic acid
A patented method for the synthesis of 3-bromo-4-fluorobenzoic acid involves a multi-step process starting from fluorobenzene.[4][5]
Caption: Patented synthesis of 3-bromo-4-fluorobenzoic acid.[4]
Spectroscopic Data (Predicted)
No experimental spectroscopic data for this compound was found in the reviewed literature. However, based on the structure, the following characteristic signals can be predicted:
| Spectroscopy | Predicted Signals |
| ¹H NMR | Two aromatic protons, likely appearing as doublets or doublet of doublets in the downfield region (δ 7.5-8.5 ppm). The carboxylic acid proton would appear as a broad singlet at a very downfield chemical shift (δ >10 ppm). |
| ¹³C NMR | Seven distinct carbon signals are expected. The carboxyl carbon will be the most downfield signal (around 165-175 ppm). The aromatic carbons will appear in the range of 110-150 ppm, with carbons attached to electronegative atoms (F, Br, NO₂) showing characteristic shifts and C-F coupling. |
| IR (Infrared) | Characteristic peaks for O-H stretching of the carboxylic acid (broad, ~2500-3300 cm⁻¹), C=O stretching of the carboxylic acid (~1700 cm⁻¹), C-NO₂ stretching (asymmetric ~1550 cm⁻¹ and symmetric ~1350 cm⁻¹), C-F stretching (~1200-1300 cm⁻¹), and C-Br stretching (~500-600 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak [M]⁺ would be expected at m/z corresponding to the molecular weight (264.01), showing a characteristic isotopic pattern for a molecule containing one bromine atom (M and M+2 peaks in approximately a 1:1 ratio). |
Applications in Drug Development and Research
This compound is primarily utilized as a versatile intermediate in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs).[1] Its trifunctionalized aromatic ring provides multiple reaction sites for further chemical modifications, making it a valuable building block for creating libraries of compounds for drug discovery.
Due to the lack of specific literature detailing the use of this compound in the development of drugs that target specific signaling pathways, a diagram for such a pathway cannot be provided at this time. Further research and publications are needed to elucidate its specific roles in medicinal chemistry.
Conclusion
This compound is a valuable chemical intermediate with significant potential in organic synthesis, particularly for the development of novel pharmaceutical compounds. While detailed experimental data is currently limited in the public domain, this guide provides a foundational understanding of its properties, a plausible and detailed synthetic approach, and an overview of its potential applications. As research in medicinal chemistry continues to evolve, the utility of such highly functionalized building blocks is expected to grow, paving the way for the discovery of new and effective therapeutic agents.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. quora.com [quora.com]
- 4. US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid - Google Patents [patents.google.com]
- 5. DE3035355A1 - METHOD FOR PRODUCING 3-BROMO-4-FLUORO-BENZOESIC ACID - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
Methodological & Application
Application Notes: 3-Bromo-4-fluoro-5-nitrobenzoic Acid in the Synthesis of Targeted Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-4-fluoro-5-nitrobenzoic acid is a highly functionalized aromatic compound that serves as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring bromo, fluoro, and nitro groups, offers multiple reaction sites for derivatization. This makes it a valuable precursor in the synthesis of complex molecules, particularly in the development of targeted therapeutics such as Poly(ADP-ribose) polymerase (PARP) inhibitors and kinase inhibitors for cancer therapy.[1] The electron-withdrawing nature of the nitro and fluoro groups activates the aromatic ring for nucleophilic aromatic substitution, while the bromo substituent provides a handle for cross-coupling reactions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 1290117-21-3 |
| Molecular Formula | C₇H₃BrFNO₄ |
| Molecular Weight | 264.01 g/mol |
| Appearance | Pale yellow solid |
| Purity | Typically >97% |
Applications in the Synthesis of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer drugs that have shown significant efficacy in tumors with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations. Several approved PARP inhibitors feature a substituted benzamide core, which mimics the nicotinamide portion of the NAD+ substrate, competitively inhibiting the enzyme.
While direct synthesis examples starting from this compound are not extensively documented in publicly available literature, its structural motifs are highly relevant. For instance, an alternative synthesis of the PARP inhibitor Rucaparib involves an intermediate, 4-chloro-3-fluoro-5-nitrobenzoic acid, derived from 3-fluoro-5-nitrobenzoic acid.[2] This highlights the utility of halogenated nitrobenzoic acids in constructing the core scaffolds of such inhibitors. The presence of the additional bromo group in this compound offers a potential site for further modification to enhance potency or selectivity.
A representative synthetic workflow for a key intermediate in PARP inhibitor synthesis is outlined below.
Caption: Amide formation from this compound.
Experimental Protocol: Amide Coupling (Representative)
This protocol describes a general procedure for the amide coupling of this compound with a primary or secondary amine, a key step in the synthesis of many PARP inhibitors.
Materials:
-
This compound
-
Amine (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add DIPEA (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add HATU (1.2 eq) to the solution and stir for 15-30 minutes to pre-activate the carboxylic acid.
-
Slowly add the desired amine (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data (Representative Yields for Analogous Reactions):
| Amine | Coupling Reagent | Yield (%) |
| Benzylamine | EDC/HOBt | 85 |
| Aniline | EDC/HOBt | 78 |
| Morpholine | EDC/HOBt | 92 |
Note: Yields are representative for similar amide coupling reactions and will vary depending on the specific amine and reaction conditions.[3]
Applications in the Synthesis of Kinase Inhibitors
Kinase inhibitors are another major class of targeted cancer therapies that interfere with signaling pathways controlling cell growth and proliferation. Halogenated aromatic compounds are common starting materials in the synthesis of various kinase inhibitors. The fluorine atom can enhance binding affinity and metabolic stability, while the bromine atom can be utilized for late-stage diversification via cross-coupling reactions to explore structure-activity relationships (SAR).
The synthesis of a potential kinase inhibitor scaffold can be envisioned through a nucleophilic aromatic substitution (SNAr) reaction, followed by further modifications.
References
Application Notes and Protocols for 3-Bromo-4-fluoro-5-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-4-fluoro-5-nitrobenzoic acid is a versatile, polyfunctionalized aromatic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a carboxylic acid, a nitro group, and two different halogen atoms, provides multiple reaction sites for derivatization. This allows for the strategic introduction of various pharmacophores and the synthesis of complex molecular architectures, making it a valuable building block for the development of novel therapeutic agents and functional materials.
These application notes provide detailed protocols for the synthesis of this compound and its subsequent use in several key chemical transformations, including amide coupling, esterification, reduction of the nitro group, and Suzuki coupling.
Data Presentation
Table 1: Synthesis of this compound - Representative Data
| Step | Starting Material | Reagents and Conditions | Product | Yield (%) | Purity (%) |
| 1 | 3-Bromo-4-fluorobenzoic acid | HNO₃, H₂SO₄, 0 °C to rt | This compound | 85-95 | >97 |
Table 2: Representative Yields for Reactions of this compound
| Reaction | Amine/Alcohol/Boronic Acid | Coupling Reagents/Catalyst | Product | Yield (%) |
| Amide Coupling | Benzylamine | HATU, DIPEA | N-Benzyl-3-bromo-4-fluoro-5-nitrobenzamide | 80-90 |
| Amide Coupling | Morpholine | EDC, HOBt | (3-Bromo-4-fluoro-5-nitrophenyl)(morpholino)methanone | 85-95 |
| Fischer Esterification | Methanol | H₂SO₄ (cat.) | Methyl 3-bromo-4-fluoro-5-nitrobenzoate | 90-98 |
| Nitro Reduction | - | Fe, NH₄Cl | 3-Amino-5-bromo-4-fluorobenzoic acid | 80-90 |
| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 4-Fluoro-5-nitro-3-phenylbenzoic acid | 70-85 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the nitration of 3-bromo-4-fluorobenzoic acid.
Materials:
-
3-Bromo-4-fluorobenzoic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (5 equivalents) to 0 °C in an ice bath.
-
Slowly add 3-bromo-4-fluorobenzoic acid (1 equivalent) to the cooled sulfuric acid while stirring. Ensure the temperature remains below 10 °C.
-
Once the starting material is fully dissolved, add a mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (1 equivalent) dropwise via the dropping funnel. Maintain the internal temperature between 0 and 5 °C throughout the addition.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The solid precipitate is collected by vacuum filtration, washed thoroughly with cold deionized water until the washings are neutral to pH paper.
-
Dry the product under vacuum to afford this compound as a solid.
Protocol 2: Amide Coupling using HATU
This protocol details the formation of an amide bond with a primary amine.
Materials:
-
This compound
-
Primary or secondary amine (e.g., Benzylamine) (1.1 equivalents)
-
HATU (1.2 equivalents)
-
DIPEA (2.5 equivalents)
-
Anhydrous DMF
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DMF in a round-bottom flask.
-
Add the amine (1.1 equivalents) and DIPEA (2.5 equivalents) to the solution and stir for 5 minutes at room temperature.
-
Add HATU (1.2 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Protocol 3: Fischer Esterification
This protocol describes the acid-catalyzed esterification with an alcohol.
Materials:
-
This compound
-
Anhydrous alcohol (e.g., Methanol) (large excess, used as solvent)
-
Concentrated Sulfuric Acid (catalytic amount)
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Suspend this compound (1 equivalent) in anhydrous methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude ester.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure ester.
Protocol 4: Reduction of the Nitro Group
This protocol details the reduction of the nitro functionality to an amine.
Materials:
-
This compound
-
Iron powder (5 equivalents)
-
Ammonium chloride (1 equivalent)
-
Ethanol
-
Water
-
Celite
-
Ethyl acetate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of this compound (1 equivalent) in a mixture of ethanol and water, add iron powder (5 equivalents) and ammonium chloride (1 equivalent).
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to remove the organic solvents.
-
Adjust the pH of the remaining aqueous solution to ~8 with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the amino-benzoic acid derivative.
Protocol 5: Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed coupling with a boronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid) (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
1,4-Dioxane
-
Water
-
Schlenk flask or sealed tube
-
Magnetic stirrer and heating mantle
Procedure:
-
In a Schlenk flask, combine this compound (1 equivalent), the arylboronic acid (1.2 equivalents), Pd(PPh₃)₄ (0.05 equivalents), and K₂CO₃ (2 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Synthesis of this compound.
Caption: Key reactions of this compound.
Caption: Workflow for HATU-mediated amide coupling.
Application Notes and Protocols: Synthesis of Novel JAK Inhibitors using 3-Bromo-4-fluoro-5-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis and evaluation of a novel series of Janus Kinase (JAK) inhibitors, utilizing 3-Bromo-4-fluoro-5-nitrobenzoic acid as a key starting material. The following sections detail the synthetic route, experimental procedures, biological evaluation, and structure-activity relationship (SAR) data.
The strategic placement of the bromo, fluoro, and nitro groups on the benzoic acid scaffold makes this starting material a versatile building block in medicinal chemistry. The subsequent transformations, including reduction of the nitro group and palladium-catalyzed cross-coupling reactions, allow for the construction of complex heterocyclic systems characteristic of potent kinase inhibitors.
Synthetic Workflow
The overall synthetic strategy involves a multi-step sequence starting with the reduction of the nitro group of this compound to an aniline derivative. This intermediate then undergoes a series of transformations, including amide bond formation and Suzuki coupling, to yield the final inhibitor.
Caption: Synthetic route to a novel JAK inhibitor.
Experimental Protocols
Protocol 1: Synthesis of 3-Amino-5-bromo-4-fluorobenzoic acid (Intermediate 1)
-
Materials:
-
This compound (1.0 eq)
-
Iron powder (5.0 eq)
-
Ammonium chloride (1.0 eq)
-
Ethanol
-
Water
-
Magnetic stirrer and heating mantle
-
Round-bottom flask
-
Reflux condenser
-
-
Procedure:
-
To a solution of this compound in a 3:1 mixture of ethanol and water, add iron powder and ammonium chloride.
-
Heat the reaction mixture to reflux (approximately 80 °C) and stir vigorously for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron catalyst.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Adjust the pH of the remaining aqueous solution to ~4 with 1M HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to afford 3-Amino-5-bromo-4-fluorobenzoic acid as a solid.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol 2: Synthesis of a Novel JAK Inhibitor via Suzuki Coupling (Final Product)
-
Materials:
-
Amide Intermediate (derived from Intermediate 1) (1.0 eq)
-
Arylboronic acid or ester (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.1 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane
-
Water
-
Nitrogen atmosphere
-
Standard laboratory glassware for inert atmosphere reactions
-
-
Procedure:
-
In a round-bottom flask, combine the Amide Intermediate, the corresponding arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with nitrogen three times.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Add the palladium catalyst, Pd(dppf)Cl₂.
-
Heat the reaction mixture to 90-100 °C under a nitrogen atmosphere and stir for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final JAK inhibitor.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, HRMS, and HPLC.
-
Protocol 3: In Vitro JAK Kinase Inhibition Assay
-
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
ATP
-
Peptide substrate (e.g., a poly-Glu-Tyr peptide)
-
Test compounds (novel inhibitors) dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
-
-
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add the test compounds, the respective JAK enzyme, and the peptide substrate in the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Detect the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Quantitative Data
The following table summarizes the inhibitory activity of a series of hypothetical novel inhibitors synthesized from this compound against a panel of JAK kinases.
| Compound ID | R Group (at 5-position) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| NI-001 | Phenyl | 150 | 25 | 350 | 200 |
| NI-002 | 4-Fluorophenyl | 125 | 18 | 300 | 180 |
| NI-003 | 3-Pyridyl | 80 | 10 | 250 | 150 |
| NI-004 | 4-Pyridyl | 95 | 12 | 280 | 165 |
| NI-005 | 1-Methyl-1H-pyrazol-4-yl | 50 | 5 | 150 | 100 |
Data are representative and for illustrative purposes only.
Signaling Pathway
The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling. The JAK-STAT signaling pathway is essential for immunity, cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various autoimmune diseases and cancers, making JAKs attractive therapeutic targets.
Application Notes and Protocols for Reactions with 3-Bromo-4-fluoro-5-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-4-fluoro-5-nitrobenzoic acid is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug development. Its unique substitution pattern, featuring a carboxylic acid, a nitro group, and two different halogen atoms (bromine and fluorine), allows for selective functionalization through various organic reactions. The electron-withdrawing nature of the nitro and carboxyl groups strongly activates the aromatic ring for nucleophilic aromatic substitution (SNAr), primarily leading to the displacement of the highly activated fluorine atom. Additionally, the bromine atom can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
These application notes provide detailed experimental protocols for two key transformations of this compound: Nucleophilic Aromatic Substitution with an amine and a Suzuki-Miyaura cross-coupling reaction. The provided protocols are based on established methodologies for structurally related compounds and serve as a robust starting point for synthetic efforts.
Key Reactions and Mechanisms
The reactivity of this compound is dominated by two primary pathways:
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 4-position is highly activated towards nucleophilic attack due to the strong electron-withdrawing effects of the ortho-nitro group and the para-carboxylic acid group. This allows for the facile displacement of the fluoride ion by a variety of nucleophiles, including amines, thiols, and alkoxides, to form substituted 3-bromo-5-nitrobenzoic acid derivatives.
-
Suzuki-Miyaura Cross-Coupling: The bromine atom at the 3-position can undergo palladium-catalyzed cross-coupling with boronic acids or their esters. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of biaryl compounds.
Experimental Protocols
Note: The following protocols are generalized based on reactions with analogous compounds. Optimization of reaction conditions (temperature, reaction time, and stoichiometry) may be necessary to achieve optimal yields for specific substrates.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol describes a general procedure for the synthesis of a 3-bromo-4-(substituted-amino)-5-nitrobenzoic acid derivative.
Reaction Scheme:
Caption: General SNAr reaction of this compound with a primary amine.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 - 1.5 eq)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Equipment for column chromatography (silica gel)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Addition of Reagents: Add anhydrous DMF (or DMSO) to dissolve the starting material. Add the amine (1.1 - 1.5 eq) to the solution, followed by the base (e.g., K₂CO₃, 2.0 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-100 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄.
-
Concentration: Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 3-bromo-4-(substituted-amino)-5-nitrobenzoic acid derivative.
Quantitative Data (Representative for Analogous Reactions):
| Entry | Nucleophile (Amine) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | K₂CO₃ | DMF | 80 | 4-8 | 85-95 |
| 2 | Benzylamine | Et₃N | DMSO | 60 | 6-12 | 80-90 |
| 3 | Morpholine | K₂CO₃ | DMF | 100 | 2-4 | >90 |
| 4 | Piperidine | K₂CO₃ | DMF | 80 | 3-6 | >90 |
Note: Yields are based on published results for similar fluoro-nitroaromatic substrates and may vary for this compound.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the synthesis of a 3-aryl-4-fluoro-5-nitrobenzoic acid derivative.
Reaction Scheme:
Caption: General Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF/water)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Inert atmosphere (Nitrogen or Argon) supply
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 - 1.5 eq), the base (2.0-3.0 eq), and the palladium catalyst (1-5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio).
-
Reaction Conditions: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with water and add saturated aqueous NH₄Cl solution to quench the reaction.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Concentration: Filter the mixture and remove the solvent in vacuo.
-
Purification: Purify the residue by flash chromatography on silica gel to yield the 3-aryl-4-fluoro-5-nitrobenzoic acid product.
Quantitative Data (Representative for Analogous Reactions):
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 12-18 | 75-90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Na₂CO₃ | Toluene/H₂O | 90 | 8-16 | 80-95 |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂/SPhos (2) | Cs₂CO₃ | DMF/H₂O | 110 | 6-12 | 70-85 |
| 4 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 12-24 | 70-88 |
Note: Yields are based on published results for similar bromo-aromatic substrates and may require optimization.
Logical Workflow and Signaling Pathways
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the synthesis and purification of a derivative from this compound.
Caption: A general experimental workflow for reactions with this compound.
Signaling Pathway Context
Derivatives of this compound are often investigated as intermediates in the synthesis of kinase inhibitors. For instance, the core structure can be elaborated to target signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.
Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a common target for inhibitors derived from scaffolds like the one under discussion.
Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-4-fluoro-5-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for performing Suzuki-Miyaura coupling reactions with 3-Bromo-4-fluoro-5-nitrobenzoic acid. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of multiple functional groups that allow for diverse chemical modifications. The following protocols and data are intended to serve as a starting point for the development of robust and efficient synthetic routes to novel biaryl compounds.
Introduction
The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[1][2][3][4] It typically involves the reaction of an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base.[1][5][6][7] This reaction is favored in drug discovery and development due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids.[8]
This compound is a particularly interesting substrate for Suzuki coupling due to its electronic properties. The presence of electron-withdrawing nitro and fluoro groups can influence the reactivity of the C-Br bond, and the carboxylic acid moiety offers a handle for further derivatization. The synthesis of fluorinated biphenyl derivatives is of great interest in the pharmaceutical industry.[9]
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3][6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (this compound) to form a Pd(II) complex.[1][6]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, typically facilitated by a base. The base activates the boronic acid, making it more nucleophilic.[1][5]
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][6]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. ocf.berkeley.edu [ocf.berkeley.edu]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-4-fluoro-5-nitrobenzoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Bromo-4-fluoro-5-nitrobenzoic acid, with a focus on improving reaction yield and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis.
dot
Technical Support Center: Purification of 3-Bromo-4-fluoro-5-nitrobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-Bromo-4-fluoro-5-nitrobenzoic acid (CAS No. 1290117-21-3).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Purity After Initial Synthesis
Symptom: The crude product shows significant impurities upon analysis (e.g., by ¹H NMR, LC-MS, or TLC).
Potential Cause:
-
Incomplete Reaction: The nitration of the starting material, 3-bromo-4-fluorobenzoic acid, may not have gone to completion, leaving unreacted starting material.
-
Formation of Regioisomers: The nitration reaction may have produced undesired isomers, such as 3-bromo-4-fluoro-2-nitrobenzoic acid or 3-bromo-4-fluoro-6-nitrobenzoic acid, alongside the desired 5-nitro isomer.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low purity crude product.
Issue 2: Poor Yield After Recrystallization
Symptom: A significant loss of product is observed after performing recrystallization.
Potential Causes & Solutions:
| Potential Cause | Suggested Solution |
| Inappropriate Solvent Choice | The product may be too soluble in the chosen solvent even at low temperatures. Test a range of solvents or solvent mixtures. |
| Excessive Solvent Used | Using too much solvent will result in a significant amount of the product remaining in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve the crude product. |
| Premature Crystallization | Crystals forming too quickly during hot filtration can lead to product loss. Ensure the filtration apparatus is pre-heated. |
| Cooling Rate Too Fast | Rapid cooling can trap impurities and lead to smaller, less pure crystals that are harder to collect. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically prepared this compound?
A1: The most common impurities are typically the unreacted starting material, 3-bromo-4-fluorobenzoic acid, and other positional isomers formed during the nitration reaction, such as 3-bromo-4-fluoro-2-nitrobenzoic acid and 3-bromo-4-fluoro-6-nitrobenzoic acid.
Q2: Which purification method is most effective for removing the starting material?
A2: Acid-base extraction can be an effective method to separate the more acidic this compound from the less acidic starting material, 3-bromo-4-fluorobenzoic acid. The nitro group increases the acidity of the carboxylic acid.
Q3: How can I separate the desired 5-nitro isomer from other nitro-isomers?
A3: Separation of regioisomers can be challenging due to their similar physical properties. Column chromatography is often the most effective method for this separation. Careful selection of the stationary and mobile phases is crucial. Alternatively, fractional crystallization with a carefully selected solvent system may also be effective.
Q4: What are some suitable recrystallization solvents for this compound?
Data Presentation
Table 1: Solubility of Structurally Similar Compounds
Quantitative solubility data for this compound is not widely published. The following table provides solubility data for structurally related compounds to guide solvent selection for purification.
| Compound | Solvent | Temperature (°C) | Solubility ( g/100g solvent) |
| 3-Nitrobenzoic acid | Water | 25 | 0.34 |
| Ethanol | 25 | 36.1 | |
| Ethyl Acetate | 25 | 23.8 | |
| 4-Fluorobenzoic acid | Water | 25 | 0.72 |
| Benzene | 25 | 1.35 | |
| Toluene | 25 | 1.02 |
Data for 3-Nitrobenzoic acid and 4-Fluorobenzoic acid are provided as a reference to infer potential solubility characteristics.
Experimental Protocols
Protocol 1: Recrystallization
This protocol outlines a general procedure for the purification of this compound by recrystallization.
-
Solvent Selection: In a series of small test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and a stir bar. Add a minimal amount of the chosen hot solvent until the solid is just dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Acid-Base Extraction
This method separates acidic compounds based on their differential solubility in aqueous and organic phases at varying pH levels.
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or diethyl ether) in a separatory funnel.
-
Base Wash: Add a saturated aqueous solution of a weak base, such as sodium bicarbonate, to the separatory funnel. Stopper the funnel and shake gently, venting frequently. The more acidic this compound will be deprotonated and move into the aqueous layer, while less acidic impurities may remain in the organic layer.
-
Separation: Allow the layers to separate and drain the lower aqueous layer. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution.
-
Acidification: Combine the aqueous extracts and cool in an ice bath. Slowly add a strong acid (e.g., concentrated HCl) dropwise with stirring until the solution is acidic (pH ~2). The purified this compound will precipitate out.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 3: Column Chromatography
This technique is useful for separating compounds with different polarities, such as isomers.
-
Stationary Phase: Prepare a slurry of silica gel in the chosen mobile phase and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elution: Elute the column with the chosen mobile phase, collecting fractions. A common mobile phase for substituted benzoic acids is a mixture of hexanes and ethyl acetate, with a small amount of acetic acid to reduce tailing.
-
Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualization of Purification Logic
Caption: General purification strategy for this compound.
References
Technical Support Center: 3-Bromo-4-fluoro-5-nitrobenzoic Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-4-fluoro-5-nitrobenzoic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The synthesis of this compound typically involves a multi-step process starting from a substituted fluorobenzene or benzoic acid derivative. Common strategies include electrophilic aromatic substitution reactions such as nitration and bromination. The order of these steps can vary, and optimization is often required to achieve high yields and purity. For related compounds, methods like the Sandmeyer reaction have also been employed to introduce bromine or fluorine.
Q2: What are the key safety precautions to take when working with this compound and its synthetic precursors?
A2: As with any laboratory chemical, it is crucial to handle this compound and its reagents with care. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Reactions, especially nitration, should be carried out in a well-ventilated fume hood. It is important to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Symptom: The final isolated yield of the desired product is significantly lower than expected.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution / Action |
| Incomplete Reaction: The nitration or bromination step may not have gone to completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time or increasing the temperature cautiously. Ensure the reagents are fresh and of high purity. |
| Suboptimal Reaction Temperature: The temperature for electrophilic aromatic substitution is critical. | For nitration, maintain a low temperature (e.g., 0-5 °C) to prevent the formation of dinitro byproducts. For bromination, the optimal temperature may vary depending on the specific brominating agent used. |
| Product Loss During Work-up: The product may be lost during extraction or purification steps. | Ensure the pH is appropriately adjusted during acid-base extractions to ensure the carboxylic acid is in its desired form (ionic in the aqueous layer or neutral in the organic layer). Use a suitable solvent system for recrystallization to minimize loss. |
| Side Reactions: The formation of byproducts can consume starting material and reduce the yield of the desired product. | Refer to the "Common Byproducts" section below to identify potential side products and adjust reaction conditions to minimize their formation. |
Issue 2: Presence of Impurities in the Final Product
Symptom: Spectroscopic analysis (e.g., NMR, Mass Spectrometry) indicates the presence of unexpected signals or peaks.
Common Byproducts and Their Identification:
While specific byproduct data for this compound is not extensively published, based on the reactivity of related compounds, the following byproducts can be anticipated:
| Potential Byproduct | Structure | Expected Mass (m/z) [M-H]⁻ | Key Spectroscopic Features |
| Isomeric Products (e.g., 2-Bromo-4-fluoro-5-nitrobenzoic acid) | C₇H₃BrFNO₄ | 262.9 | Different aromatic proton splitting patterns in ¹H NMR compared to the desired product. |
| Debrominated Product (4-Fluoro-3-nitrobenzoic acid) | C₇H₄FNO₄ | 184.0 | Absence of bromine isotope pattern in mass spectrometry. Simpler aromatic proton signals in ¹H NMR. |
| Decarboxylated Product (2-Bromo-1-fluoro-4-nitrobenzene) | C₆H₃BrFNO₂ | 220.9 | Absence of the carboxylic acid proton signal in ¹H NMR and the C=O stretch in IR spectroscopy. |
| Dinitro Product (4-Fluoro-3,5-dinitrobenzoic acid) | C₇H₃FN₂O₆ | 229.0 | Higher molecular weight in mass spectrometry. More complex aromatic proton signals in ¹H NMR. |
Purification Strategies:
-
Recrystallization: This is a highly effective method for removing minor impurities. A suitable solvent system (e.g., ethanol/water, acetic acid/water) should be determined experimentally.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate with a small amount of acetic acid) can be employed.
-
Acid-Base Extraction: This technique can be used to separate the acidic product from neutral or basic impurities. Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., sodium bicarbonate). The aqueous layer containing the deprotonated product can then be acidified to precipitate the pure acid.
Experimental Protocols
Example Protocol: Nitration of a Halogenated Benzoic Acid Derivative
Disclaimer: This is a generalized protocol and should be adapted and optimized for the specific substrate and scale of the reaction. Always perform a thorough literature search and risk assessment before conducting any experiment.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a solution of the starting halogenated benzoic acid in concentrated sulfuric acid to 0 °C in an ice bath.
-
Addition of Nitrating Agent: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the internal temperature does not exceed 5-10 °C.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for a specified time. Monitor the progress of the reaction by TLC or HPLC.
-
Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system.
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound.
Technical Support Center: Optimizing Reaction Conditions for 3-Bromo-4-fluoro-5-nitrobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3-Bromo-4-fluoro-5-nitrobenzoic acid.
Experimental Workflow
The primary synthetic route for this compound involves a two-step process starting from 4-fluorobenzoic acid. The first step is the bromination of 4-fluorobenzoic acid to yield 3-bromo-4-fluorobenzoic acid, which is then nitrated to produce the final product.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 3-Bromo-4-fluorobenzoic acid
This protocol is adapted from established methods for the bromination of fluorobenzoic acids.
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Reagents:
-
4-fluorobenzoic acid
-
N-Bromosuccinimide (NBS)
-
Concentrated sulfuric acid
-
-
Procedure:
-
Dissolve 4-fluorobenzoic acid in concentrated sulfuric acid within the flask.
-
Cool the mixture in an ice bath.
-
Slowly add N-Bromosuccinimide (NBS) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature overnight.
-
-
Work-up:
-
Carefully pour the reaction mixture over crushed ice.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 3-bromo-4-fluorobenzoic acid.
-
Step 2: Synthesis of this compound
This protocol is based on standard nitration procedures for halogenated aromatic compounds.
-
Reaction Setup: In a fume hood, use a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel.
-
Reagents:
-
3-bromo-4-fluorobenzoic acid
-
Concentrated sulfuric acid (98%)
-
Fuming nitric acid (≥90%)
-
-
Procedure:
-
Add concentrated sulfuric acid to the flask and cool it to 0 °C using an ice-salt bath.
-
Slowly add fuming nitric acid to the sulfuric acid with constant stirring, keeping the temperature below 10 °C.
-
Once the nitrating mixture is prepared, slowly add 3-bromo-4-fluorobenzoic acid in small portions.
-
Maintain the reaction temperature between 0-5 °C throughout the addition.
-
After complete addition, let the reaction stir at 0-5 °C for 2-3 hours.
-
-
Work-up:
-
Carefully pour the reaction mixture onto crushed ice.
-
A precipitate will form. Collect the solid by vacuum filtration.
-
Wash the product thoroughly with cold water to remove any residual acid.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization if necessary.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Bromination Step | Incomplete reaction. | - Ensure the reaction is stirred for a sufficient amount of time. Monitor the reaction progress using TLC. - Confirm the purity and reactivity of the N-Bromosuccinimide. |
| Loss of product during work-up. | - Ensure the pH of the filtrate is neutral after washing to minimize the solubility of the carboxylic acid. - Use a minimal amount of solvent for recrystallization. | |
| Formation of Multiple Products in Nitration Step | Over-nitration or formation of isomers. | - Strictly control the reaction temperature, keeping it between 0-5 °C. - Add the nitric acid and the substrate slowly and portion-wise. - Use the correct ratio of nitric acid to sulfuric acid. |
| Incomplete Nitration | Insufficient nitrating agent or reaction time. | - Ensure the use of fuming nitric acid of high concentration. - Increase the reaction time and monitor by TLC until the starting material is consumed. |
| Product is Darkly Colored | Presence of nitrated impurities or residual nitric oxides. | - Ensure thorough washing of the product with cold water. - Consider an additional wash with a dilute sodium bisulfite solution to remove colored impurities. - Recrystallize the product from a suitable solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the nitration of 3-bromo-4-fluorobenzoic acid?
A1: The optimal temperature for the nitration step is between 0 and 5 °C. Maintaining this low temperature is critical to prevent over-nitration and the formation of unwanted side products.
Q2: How can I monitor the progress of the reactions?
A2: Thin-layer chromatography (TLC) is an effective method to monitor the progress of both the bromination and nitration reactions. Use an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material from the product. The reaction is considered complete when the starting material spot is no longer visible on the TLC plate.
Q3: What are the key safety precautions to take during this synthesis?
A3: Both bromination and nitration reactions involve highly corrosive and reactive reagents.
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
When preparing the nitrating mixture, always add the nitric acid to the sulfuric acid slowly and with cooling. Never add sulfuric acid to nitric acid.
-
Be cautious when pouring the reaction mixture over ice, as this can be an exothermic process.
Q4: What are the expected yields for each step?
A4: While yields can vary depending on the scale and specific conditions, a well-optimized process can be expected to achieve the following:
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Bromination of 4-fluorobenzoic acid: Yields are typically in the range of 80-90%.
-
Nitration of 3-bromo-4-fluorobenzoic acid: Yields for this step are generally between 70-85%.
Q5: Can I use a different nitrating agent?
A5: A mixture of concentrated sulfuric acid and fuming nitric acid is the most common and effective nitrating agent for this type of aromatic compound. Using less concentrated nitric acid may lead to incomplete reactions or require harsher conditions, which could increase the formation of byproducts. Alternative nitrating agents, such as potassium nitrate in sulfuric acid, could also be explored but would require optimization of the reaction conditions.
stability and degradation of 3-Bromo-4-fluoro-5-nitrobenzoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of 3-Bromo-4-fluoro-5-nitrobenzoic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2][3][4] Avoid exposure to moisture and light. For prolonged storage, refrigeration (2-8 °C) is advisable.
Q2: What are the known incompatibilities of this compound?
A2: this compound should not be stored with strong oxidizing agents or strong bases, as these can promote degradation.[2]
Q3: What are the primary signs of degradation of this compound?
A3: Visual signs of degradation can include a change in color from off-white or light yellow to a darker shade, and a change in the physical state of the powder (e.g., clumping, which may indicate moisture absorption). Chemical degradation, which may not be visible, can be detected by analytical techniques such as HPLC, which would show a decrease in the main peak area and the appearance of new peaks corresponding to degradation products.
Q4: What are the expected degradation pathways for this molecule?
A4: Based on the functional groups present, the primary degradation pathways are expected to be:
-
Hydrolysis: The carboxylic acid group can react with water, especially under acidic or basic conditions.
-
Decarboxylation: At elevated temperatures, the carboxylic acid group may be lost as carbon dioxide.[1]
-
Dehalogenation: The carbon-bromine and carbon-fluorine bonds can be susceptible to cleavage, particularly under photolytic or reductive conditions.[2][5][6]
-
Reduction of the nitro group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, especially in the presence of reducing agents.
Q5: How can I dissolve this compound for my experiments?
A5: this compound is sparingly soluble in water but should be soluble in common organic solvents such as methanol, ethanol, and dimethylformamide (DMF). Gentle heating and sonication can aid in dissolution. The use of a co-solvent may be necessary for aqueous solutions.[6]
Troubleshooting Guides
Issue 1: Inconsistent results in stability studies.
-
Possible Cause 1: Inconsistent storage conditions.
-
Solution: Ensure all batches of the compound are stored under the same tightly controlled conditions (temperature, humidity, light exposure). Use a calibrated stability chamber for formal studies.
-
-
Possible Cause 2: Variability in sample preparation.
-
Solution: Standardize the sample preparation protocol, including solvent, concentration, and dissolution time. Ensure complete dissolution of the compound before analysis.
-
-
Possible Cause 3: Analytical method not stability-indicating.
Issue 2: Appearance of unexpected peaks in chromatograms.
-
Possible Cause 1: Contamination of the sample or solvent.
-
Solution: Analyze a blank (solvent only) and a control sample of the compound to rule out contamination. Use high-purity solvents and clean glassware.
-
-
Possible Cause 2: Degradation of the compound.
-
Solution: If the new peaks appear over time or after exposure to stress conditions, they are likely degradation products. Perform forced degradation studies to systematically identify the conditions that cause their formation. Use UPLC-MS/MS to characterize the structure of these new entities.[10]
-
-
Possible Cause 3: Interaction with excipients or other components in the formulation.
-
Solution: If working with a formulation, analyze the compound in the absence of other components to determine if the new peaks are due to interactions.
-
Issue 3: Poor solubility during experiments.
-
Possible Cause 1: Use of an inappropriate solvent.
-
Solution: Test the solubility in a range of organic solvents. For aqueous solutions, consider adjusting the pH or using a co-solvent. The salt form of the carboxylic acid (deprotonated) will have higher aqueous solubility.
-
-
Possible Cause 2: Compound has degraded to a less soluble product.
-
Solution: Analyze the insoluble material to determine if its chemical structure has changed.
-
Data Presentation
The following tables summarize hypothetical quantitative data from forced degradation studies on this compound.
Table 1: Summary of Forced Degradation Studies
| Stress Condition | Duration | Temperature | % Degradation | Number of Degradants |
| 0.1 M HCl | 24 hours | 80 °C | 5.2 | 2 |
| 0.1 M NaOH | 8 hours | 60 °C | 12.5 | 3 |
| 5% H₂O₂ | 24 hours | Room Temp | 8.9 | 4 |
| Thermal (Dry Heat) | 48 hours | 105 °C | 3.1 | 1 |
| Photolytic (ICH Q1B) | 1.2 million lux hours | Room Temp | 6.7 | 2 |
Table 2: Purity Profile After Storage at 40°C / 75% RH
| Time Point | Purity (%) by HPLC | Major Degradant 1 (%) | Major Degradant 2 (%) |
| 0 | 99.8 | < 0.05 | < 0.05 |
| 1 Month | 99.5 | 0.15 | 0.08 |
| 3 Months | 98.9 | 0.45 | 0.23 |
| 6 Months | 97.8 | 0.98 | 0.51 |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and pathways.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 5% (v/v)
-
Methanol, HPLC grade
-
Water, HPLC grade
-
Stability chamber with controlled temperature and humidity
-
Photostability chamber
-
HPLC or UPLC system with a UV/PDA detector and/or a mass spectrometer
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Heat at 80°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep at 60°C for 8 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 5% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place the solid compound in an oven at 105°C for 48 hours. Dissolve in methanol for analysis.
-
Photolytic Degradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC or UPLC-MS method. Compare the chromatograms of the stressed samples to that of a control (unstressed) sample.
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Instrumentation and Conditions (Example):
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Methodology:
-
Inject the unstressed sample to determine the retention time of the parent compound.
-
Inject samples from the forced degradation studies.
-
Evaluate the chromatograms for the separation of the parent peak from any new peaks (degradation products).
-
Optimize the gradient, flow rate, and mobile phase composition to achieve adequate resolution between all peaks.
-
Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Experimental workflow for stability testing.
Caption: Troubleshooting logic for unexpected analytical results.
References
- 1. academic.oup.com [academic.oup.com]
- 2. mdpi.com [mdpi.com]
- 3. lcms.cz [lcms.cz]
- 4. The thermal decomposition of some organic solids. Part I. p-Nitro-peroxybenzoic acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution [mdpi.com]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. Analytical Techniques for Stability Testing: HPLC – StabilityStudies.in [stabilitystudies.in]
- 9. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 10. researchgate.net [researchgate.net]
solubility issues with 3-Bromo-4-fluoro-5-nitrobenzoic acid in organic solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 3-Bromo-4-fluoro-5-nitrobenzoic acid in organic solvents.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound. Which organic solvent should I start with?
A1: For substituted benzoic acids like this compound, the principle of "like dissolves like" is a good starting point.[1][2] This compound possesses both polar (carboxyl and nitro groups) and nonpolar (brominated and fluorinated aromatic ring) characteristics.
Based on studies of similar nitro-substituted benzoic acids, a general solubility trend in common organic solvents is observed.[3] It is recommended to start with polar protic or aprotic solvents. The following table provides an expected solubility trend for this compound, based on data for structurally related compounds.[3]
Table 1: Expected Solubility Trend of this compound in Common Organic Solvents
| Solvent Category | Solvent | Expected Solubility | Rationale |
| Polar Protic | Methanol | High | Capable of hydrogen bonding with the carboxylic acid group. |
| Ethanol | High | Similar to methanol, can act as a hydrogen bond donor and acceptor.[3] | |
| Polar Aprotic | Acetonitrile | Moderate to High | Dipole-dipole interactions can facilitate dissolution.[3] |
| Ethyl Acetate | Moderate | Offers a balance of polarity.[3] | |
| Less Polar | Dichloromethane | Low to Moderate | May have some interaction, but likely less effective than more polar solvents.[3] |
| Toluene | Low | Primarily nonpolar, less favorable for dissolving the polar functional groups.[3] | |
| Aqueous | Water | Very Low | The hydrophobic aromatic ring significantly reduces water solubility.[2][4] |
Note: This table represents an expected trend based on the solubility of similar compounds.[3] Actual solubility should be determined experimentally.
Q2: My compound is not dissolving even in the recommended solvents. What can I do?
A2: If you are still facing solubility issues, consider the following troubleshooting steps:
-
Increase Temperature: Gently warming the solvent can significantly increase the solubility of most compounds.[3] However, be cautious of potential degradation at elevated temperatures.
-
Use a Co-solvent: The technique of co-solvency, which involves adding a second, miscible solvent, can enhance solubility.[1] For example, if your compound has low solubility in a nonpolar solvent, adding a small amount of a polar solvent like methanol or ethanol might improve dissolution.
-
Sonication: Applying ultrasonic energy can help to break down crystal lattices and accelerate the dissolution process.
-
Verify Compound Purity: Impurities can sometimes affect solubility.[1] Ensure the purity of your this compound using appropriate analytical methods.
Q3: Can I use pH adjustment to improve the solubility of this compound in an aqueous or partially aqueous solution?
A3: Yes, pH adjustment is a highly effective method for increasing the aqueous solubility of carboxylic acids.[1][4] By adding a base (e.g., sodium hydroxide, potassium carbonate), you can deprotonate the carboxylic acid group to form a carboxylate salt. This salt form is an ion and will be significantly more soluble in water and polar solvents.[4][5]
Troubleshooting Guide
If you are encountering persistent solubility problems, this guide provides a systematic approach to resolving them.
Issue: this compound is insoluble or has very low solubility in the selected organic solvent.
Caption: A troubleshooting workflow for addressing solubility issues.
Experimental Protocols
Protocol 1: Experimental Determination of Solubility using the Shake-Flask Method
This protocol outlines a standard procedure for determining the equilibrium solubility of this compound in a given solvent.[6]
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Vials with tight-sealing caps
-
Constant temperature shaker or water bath
-
Analytical balance
-
Centrifuge or syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial for ensuring that equilibrium has been reached.[6]
-
Solvent Addition: Accurately add a known volume of the selected solvent to the vial.
-
Equilibration: Seal the vial and place it in a constant temperature shaker. Agitate the mixture for 24-48 hours to allow it to reach thermodynamic equilibrium.[6]
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle.[6]
-
Sample Collection: Carefully withdraw a sample from the clear supernatant. To ensure no solid particles are transferred, either centrifuge the sample or filter it through a syringe filter.[6]
-
Analysis: Prepare a standard curve of known concentrations of the compound. Dilute the collected supernatant to a concentration that falls within the range of your standard curve and measure its concentration using HPLC or UV-Vis spectrophotometry.
-
Calculation: Calculate the solubility of the compound in the solvent based on the measured concentration and the dilution factor.
Caption: Workflow for experimental solubility determination.
Factors Influencing Solubility
The solubility of this compound is a multifactorial property. The following diagram illustrates the key relationships between the compound's structure, solvent properties, and external conditions that govern its dissolution.
Caption: Factors influencing the solubility of the target compound.
References
troubleshooting failed reactions with 3-Bromo-4-fluoro-5-nitrobenzoic acid
Welcome to the technical support center for 3-Bromo-4-fluoro-5-nitrobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common synthetic transformations involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the main reactive sites on this compound?
A1: The molecule has four primary reactive sites:
-
Carboxylic acid group (-COOH): Can undergo standard reactions such as amide bond formation, esterification, or reduction.
-
Bromine atom (-Br): Can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling.
-
Fluorine atom (-F): Can be displaced via nucleophilic aromatic substitution (SNAr), often favored over bromine under specific SNAr conditions.
-
Nitro group (-NO2): Can be reduced to an amine (-NH2), which can then be used for further derivatization, for example, in the synthesis of benzimidazoles.
Q2: Which halogen is more likely to be displaced in a nucleophilic aromatic substitution (SNAr) reaction?
A2: In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack. Due to fluorine's high electronegativity, it polarizes the carbon-fluorine bond to a greater extent, making the carbon atom more electrophilic and susceptible to attack. Therefore, the fluorine atom is generally more readily displaced than the bromine atom in SNAr reactions. This is in contrast to SN1 and SN2 reactions where bromide is a better leaving group.
Q3: Can I perform a Suzuki-Miyaura coupling on this molecule?
A3: Yes, the bromine atom is well-suited for Suzuki-Miyaura cross-coupling reactions to form a new carbon-carbon bond. Palladium catalysts are typically used for this transformation.
Q4: What should I consider when reducing the nitro group?
A4: Chemoselectivity is a key consideration. You will want to choose a reducing agent that selectively reduces the nitro group without affecting the carboxylic acid or causing dehalogenation (removal of the bromine or fluorine). While catalytic hydrogenation with Pd/C is a common method for nitro reduction, it can sometimes lead to dehalogenation. Milder reducing agents or specific catalytic systems may be required.
Q5: In what order should I perform my synthetic steps?
A5: The optimal order of reactions will depend on your target molecule. For example, it is often advantageous to perform the nitro group reduction at a later stage, as the resulting amino group can be sensitive to some reaction conditions. Similarly, if you plan to modify the carboxylic acid, it may be best to do this before a Suzuki coupling to avoid potential interference with the palladium catalyst.
Troubleshooting Guides
Failed Nucleophilic Aromatic Substitution (SNAr)
Problem: Low or no yield of the desired substitution product.
| Potential Cause | Troubleshooting Suggestion |
| Incorrect Leaving Group Targeted | In SNAr, fluorine is often a better leaving group than bromine due to its high electronegativity, which activates the ring towards nucleophilic attack. Ensure your reaction is targeting the displacement of the fluorine. |
| Insufficient Activation | The aromatic ring needs to be sufficiently electron-deficient for SNAr to occur. The nitro and carboxylic acid groups on this molecule provide strong activation. However, if your nucleophile is weak, the reaction may still be slow. |
| Inappropriate Solvent | Polar aprotic solvents like DMF, DMSO, or acetonitrile are typically preferred for SNAr reactions as they can solvate the cation of the nucleophile's salt and leave the anion more reactive. |
| Inappropriate Base | A base is often required to deprotonate the nucleophile or to neutralize any acid formed during the reaction. The choice of base is critical; it should be strong enough to deprotonate the nucleophile but not so strong as to cause side reactions. K2CO3, Cs2CO3, or organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices. |
| Low Reaction Temperature | SNAr reactions often require elevated temperatures to proceed at a reasonable rate. If your reaction is sluggish at room temperature, consider heating it. |
Experimental Protocol: Nucleophilic Aromatic Substitution with a Primary Amine
This protocol provides a general procedure for the reaction of this compound with a primary amine, targeting the displacement of the fluorine atom.
Materials:
-
This compound
-
Primary amine (1.1-1.5 equivalents)
-
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3) (2.0-3.0 equivalents)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
-
Add the anhydrous polar aprotic solvent (e.g., DMF, 5-10 mL per mmol of substrate).
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To this solution, add the primary amine (1.1-1.5 equivalents) followed by the base (2.0-3.0 equivalents).
-
Heat the reaction mixture to a temperature between 80-120 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature.
-
Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel.
DOT Script for SNAr Troubleshooting:
A decision tree for troubleshooting failed SNAr reactions.
Failed Suzuki-Miyaura Coupling
Problem: Low or no yield of the desired biaryl product.
| Potential Cause | Troubleshooting Suggestion |
| Inactive Catalyst | The Pd(0) catalyst can be sensitive to air and moisture. Ensure your reaction is set up under an inert atmosphere and with anhydrous solvents. The choice of palladium precursor and ligand is also crucial. |
| Incorrect Base | The base plays a critical role in the catalytic cycle, activating the boronic acid. Common bases include K2CO3, Cs2CO3, K3PO4, and various alkoxides. The optimal base can depend on the specific substrates and catalyst system. |
| Poor Boronic Acid Quality | Boronic acids can dehydrate to form boroxines, which are often less reactive. Ensure your boronic acid is of high quality or consider using a boronate ester. |
| Side Reactions | Homocoupling of the boronic acid can be a significant side reaction. This can sometimes be suppressed by carefully controlling the reaction conditions, such as temperature and the rate of addition of reagents. |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%)
-
Base (e.g., K2CO3, 2-3 equivalents)
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Solvent system (e.g., a mixture of toluene, ethanol, and water)
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Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a round-bottom flask, add this compound (1.0 equivalent), the arylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).
-
Add the solvent system (e.g., toluene:ethanol:water in a 4:1:1 ratio).
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Degas the mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 15-30 minutes.
-
Add the palladium catalyst under the inert atmosphere.
-
Heat the reaction mixture to reflux (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
DOT Script for Suzuki Coupling Workflow:
A general workflow for Suzuki-Miyaura coupling reactions.
Failed Nitro Group Reduction
Problem: Incomplete reduction, dehalogenation, or other side reactions.
| Potential Cause | Troubleshooting Suggestion |
| Dehalogenation | Catalytic hydrogenation with catalysts like Pd/C can sometimes lead to the undesired removal of the bromine or fluorine atoms. |
| Incomplete Reaction | The chosen reducing agent may not be strong enough, or the reaction time may be insufficient. |
| Reduction of Carboxylic Acid | Strong reducing agents like LiAlH4 will also reduce the carboxylic acid. These should be avoided if the carboxylic acid needs to be preserved. |
Experimental Protocol: Chemoselective Nitro Group Reduction
This protocol describes the reduction of the nitro group using iron powder in acidic conditions, a method known for its chemoselectivity.
Materials:
-
This compound
-
Iron powder (Fe, 3-5 equivalents)
-
Ammonium chloride (NH4Cl, 1 equivalent)
-
Ethanol and water
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 equivalent) in a mixture of ethanol and water.
-
Add iron powder (3-5 equivalents) and ammonium chloride (1 equivalent).
-
Heat the mixture to reflux.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture and filter it through a pad of Celite to remove the iron salts.
-
Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can then be purified by recrystallization or column chromatography.
DOT Script for Nitro Reduction Troubleshooting:
A decision tree for troubleshooting nitro group reduction.
Failed Amide Coupling
Problem: Low yield of the desired amide product.
| Potential Cause | Troubleshooting Suggestion |
| Poor Activation of Carboxylic Acid | The chosen coupling reagent may not be effective. Common choices include carbodiimides like EDC, or uronium/phosphonium salts like HATU or PyBOP. |
| Side Reactions | Racemization can be an issue if chiral amines are used. Additives like HOBt or HOAt can help to suppress this. |
| Steric Hindrance | If either the carboxylic acid or the amine is sterically hindered, the reaction may be slow. In such cases, more potent coupling reagents and longer reaction times or elevated temperatures may be necessary. |
Experimental Protocol: Amide Coupling using HATU
This protocol describes a robust method for amide bond formation using HATU as the coupling agent.
Materials:
-
This compound
-
Amine (1.0-1.2 equivalents)
-
HATU (1.1-1.5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add the amine (1.0-1.2 equivalents) to the solution.
-
Add DIPEA (2.0-3.0 equivalents) to the reaction mixture.
-
Finally, add HATU (1.1-1.5 equivalents) portion-wise while stirring.
-
Stir the reaction mixture at room temperature for 1-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
DOT Script for Amide Coupling Workflow:
A general workflow for HATU-mediated amide coupling.
Technical Support Center: Scale-Up Synthesis of 3-Bromo-4-fluoro-5-nitrobenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 3-Bromo-4-fluoro-5-nitrobenzoic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound. A common synthetic route involves the nitration of 3-bromo-4-fluorobenzoic acid.
Problem 1: Low Yield in the Nitration of 3-Bromo-4-fluorobenzoic Acid
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incomplete Reaction | - Increase reaction time: Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC) to ensure it has gone to completion.- Increase reaction temperature: Cautiously increase the temperature in small increments. Be aware that higher temperatures can lead to the formation of impurities.- Optimize reagent stoichiometry: Ensure the molar ratio of the nitrating agent to the starting material is adequate. A slight excess of the nitrating agent may be required. |
| Sub-optimal Nitrating Agent | - Choice of nitrating agent: A mixture of concentrated nitric acid and sulfuric acid is commonly used. The ratio of these acids can be critical. Experiment with different ratios to find the optimal conditions.- Freshness of reagents: Ensure that the nitric acid and sulfuric acid are of high purity and have not degraded. |
| Poor Temperature Control | - Maintain low temperature during addition: The addition of the nitrating agent should be done slowly and at a low temperature (e.g., 0-5 °C) to control the exothermic reaction and minimize side-product formation.- Ensure efficient stirring: Inadequate stirring can lead to localized overheating and reduced yields. |
| Product Loss During Work-up | - Optimize quenching procedure: The reaction mixture is typically quenched by pouring it onto ice. Ensure that the quenching is done carefully to avoid decomposition of the product.- Efficient extraction: Use an appropriate organic solvent for extraction and perform multiple extractions to ensure complete recovery of the product. |
Problem 2: Formation of Impurities and Regioisomers
Possible Causes and Solutions:
| Cause | Recommended Action |
| Side Reactions | - Control of reaction temperature: As mentioned, elevated temperatures can promote the formation of by-products. Maintaining the recommended temperature range is crucial.- Purity of starting materials: Impurities in the 3-bromo-4-fluorobenzoic acid can lead to the formation of undesired products. Ensure the starting material is of high purity. |
| Formation of Unwanted Regioisomers | - Directing effects of substituents: The bromine and fluorine atoms, along with the carboxylic acid group, will direct the position of the incoming nitro group. While the desired 5-nitro isomer is expected, other isomers may form. The choice of nitrating agent and reaction conditions can influence regioselectivity.[1] |
| Over-nitration | - Control stoichiometry: Use of a large excess of the nitrating agent can lead to the introduction of more than one nitro group. Carefully control the molar equivalents of the nitrating agent. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for the scale-up of this compound?
A common and practical approach for the synthesis of this compound is a two-step process:
-
Synthesis of 3-Bromo-4-fluorobenzoic Acid: This intermediate can be synthesized from fluorobenzene.[2][3]
-
Nitration of 3-Bromo-4-fluorobenzoic Acid: The intermediate is then nitrated to introduce the nitro group at the 5-position.
Q2: What are the key safety considerations when scaling up the nitration reaction?
Nitration reactions are highly exothermic and require strict safety protocols, especially at scale. Key considerations include:
-
Temperature Control: Use a reliable cooling system to manage the heat generated during the reaction. Runaway reactions are a significant hazard.
-
Slow Addition of Reagents: The nitrating agent should be added slowly and in a controlled manner to prevent a rapid increase in temperature.
-
Adequate Ventilation: The reaction should be carried out in a well-ventilated area or a fume hood to handle the release of potentially hazardous fumes.
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Quenching: The quenching of the reaction mixture with ice and water should be performed cautiously to control the exothermic nature of the process.
Q3: How can the purity of the final product be improved?
Purification of the crude this compound is typically achieved through recrystallization.[4] The choice of solvent for recrystallization is critical and may require some experimentation to find the optimal system that provides high purity and good recovery. Common solvent systems for similar compounds include ethanol, methanol, or mixtures of organic solvents and water.
Q4: What analytical techniques are recommended for monitoring the reaction and assessing product purity?
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for monitoring the progress of the reaction by quantifying the consumption of the starting material and the formation of the product. It is also a powerful tool for determining the purity of the final product and identifying any impurities.
-
Thin-Layer Chromatography (TLC): TLC can be used for rapid, qualitative monitoring of the reaction progress.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the final product and identifying the positions of the substituents on the aromatic ring.
-
Mass Spectrometry (MS): MS can be used to confirm the molecular weight of the product.
Experimental Protocols
Synthesis of 3-Bromo-4-fluorobenzoic Acid (Representative Protocol)
This protocol is based on a patented industrial process.[2][3]
-
Acylation of Fluorobenzene: To a mixture of fluorobenzene and aluminum chloride at 30-35°C, slowly add acetyl chloride. After the addition, allow the reaction to proceed for 1 hour at 50-60°C.
-
Bromination: Add bromine to the reaction mixture at 90-100°C and stir for 1 hour.
-
Work-up: Pour the hot mixture onto ice. Filter the precipitated product and wash it with water.
-
Oxidation: Add the moist product to a sodium hypochlorite solution. Stir the mixture, and after completion, work up the aqueous solution by acidifying to a pH of 2 with hydrochloric acid.
-
Isolation: Filter the precipitated 3-bromo-4-fluorobenzoic acid, wash with water, and dry.
| Reagent | Molar Ratio (relative to Fluorobenzene) |
| Fluorobenzene | 1 |
| Acetyl Chloride | 1.05 |
| Aluminum Chloride | 1.5 |
| Bromine | 1.5 |
Note: This is a representative protocol and may require optimization for specific equipment and scales.
Nitration of 3-Bromo-4-fluorobenzoic Acid (Representative Protocol)
This protocol is a general procedure for the nitration of a fluorobenzoic acid derivative, adapted for this specific synthesis.[5][6]
-
Preparation of Nitrating Mixture: In a reaction vessel equipped with a stirrer and a cooling system, slowly add concentrated nitric acid to concentrated sulfuric acid while maintaining the temperature at 0-5°C.
-
Addition of Starting Material: Slowly add 3-bromo-4-fluorobenzoic acid to the nitrating mixture, ensuring the temperature does not exceed 10°C.
-
Reaction: Stir the mixture at a controlled temperature (e.g., 0-10°C) until the reaction is complete, as monitored by HPLC or TLC.
-
Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Isolation: Filter the precipitated solid, wash thoroughly with cold water until the washings are neutral, and dry the product.
-
Purification: Recrystallize the crude product from a suitable solvent to obtain pure this compound.
Visualizations
Logical Workflow for Troubleshooting Low Yield in Nitration
Caption: Troubleshooting flowchart for addressing low yields in the nitration step.
Synthetic Pathway Overview
Caption: Two-step synthetic route to this compound.
References
- 1. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid - Google Patents [patents.google.com]
- 3. DE3035355A1 - METHOD FOR PRODUCING 3-BROMO-4-FLUORO-BENZOESIC ACID - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. 4-Fluoro-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
Technical Support Center: Monitoring 3-Bromo-4-fluoro-5-nitrobenzoic Acid Reactions
Welcome to the technical support center for analytical techniques in monitoring reactions involving 3-Bromo-4-fluoro-5-nitrobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common analytical challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the analysis of this compound and its reaction mixtures.
High-Performance Liquid Chromatography (HPLC)
Q1: What are the most common causes of peak tailing when analyzing this compound by HPLC?
Peak tailing, where the latter half of a chromatographic peak is broader than the front, is a common issue, particularly with acidic and aromatic compounds. The primary causes include:
-
Secondary Silanol Interactions: The carboxylic acid and nitro groups on your compound can interact with free silanol groups on the silica-based stationary phase of the HPLC column. This secondary interaction, in addition to the primary reversed-phase retention, can cause significant peak tailing.
-
Mobile Phase pH: If the pH of the mobile phase is close to the pKa of this compound, both ionized and non-ionized forms of the molecule will exist, leading to peak distortion.
-
Column Overload: Injecting too concentrated a sample can lead to peak tailing.[1]
-
Extra-column Dead Volume: Excessive tubing length or wide-bore tubing between the injector, column, and detector can cause peak broadening and tailing.[1]
Troubleshooting Steps:
-
Adjust Mobile Phase pH: For acidic compounds, lowering the pH of the mobile phase can suppress the ionization of both the analyte and the silanol groups, leading to more symmetrical peaks.[2]
-
Use a High-Purity Silica Column: Modern, high-purity silica columns have fewer accessible silanol groups, which minimizes secondary interactions.
-
Add an Acidic Modifier: Adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase can help to protonate the silanol groups and reduce peak tailing.
-
Reduce Injection Volume/Concentration: Try diluting your sample or injecting a smaller volume to see if the peak shape improves.[1]
-
Minimize Extra-column Volume: Use tubing with a small internal diameter and keep the length to a minimum.
Q2: My retention times are drifting during a series of HPLC injections. What could be the cause?
Retention time drift can be caused by several factors:[3]
-
Changes in Mobile Phase Composition: Inaccurate mixing of solvents or evaporation of a volatile solvent component can alter the mobile phase composition over time.
-
Column Temperature Fluctuations: Inconsistent column temperature will affect retention times.
-
Column Equilibration: The column may not be fully equilibrated with the mobile phase before starting the analysis.
-
Changes in Flow Rate: A malfunctioning pump can lead to inconsistent flow rates.
Troubleshooting Steps: [3]
-
Prepare Fresh Mobile Phase: Ensure accurate measurement and mixing of mobile phase components. Degas the mobile phase before use.
-
Use a Column Oven: A column oven will maintain a consistent temperature throughout the analysis.
-
Ensure Proper Equilibration: Flush the column with at least 10-20 column volumes of the mobile phase before injecting your first sample.
-
Check the Pump: Purge the pump to remove any air bubbles and check for leaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
Q3: Why is derivatization necessary for the GC-MS analysis of this compound?
Direct GC-MS analysis of this compound is challenging due to its low volatility and the polar nature of the carboxylic acid group. Derivatization is a chemical modification process that converts the non-volatile carboxylic acid into a more volatile and thermally stable derivative, making it suitable for GC-MS analysis.[4] The two most common derivatization techniques for carboxylic acids are esterification and silylation.[5]
Q4: I am seeing multiple peaks for my derivatized standard in the GC-MS chromatogram. What could be the problem?
The appearance of multiple peaks from a single standard can be due to:[6]
-
Incomplete Derivatization: The derivatization reaction may not have gone to completion, resulting in both the derivatized and underivatized compound being present.
-
Side Reactions: The derivatization reagent may react with other functional groups on the molecule or with impurities in the sample.
-
Degradation: The analyte may be degrading in the hot GC inlet.
-
Isomers: The starting material may contain isomers that are separated by the GC column.
Troubleshooting Steps:
-
Optimize Derivatization Conditions: Ensure the reaction time, temperature, and reagent concentrations are optimal for your compound.
-
Use a Fresh Reagent: Derivatization reagents can degrade over time, especially if exposed to moisture.
-
Check Inlet Temperature: A lower inlet temperature may prevent degradation of the analyte.
-
Analyze a Blank: Inject a blank sample (solvent and derivatization reagent) to identify any peaks originating from the reagent itself.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q5: How can I use NMR to monitor the progress of my reaction?
NMR spectroscopy is a powerful non-invasive technique for monitoring chemical reactions in real-time.[7] By acquiring a series of 1H NMR spectra at regular time intervals, you can observe the disappearance of reactant signals and the appearance of product signals. The integration of these signals can be used to determine the relative concentrations of reactants and products over time, allowing for the calculation of reaction kinetics.[8]
Q6: My NMR spectra have broad peaks, making it difficult to integrate them accurately. What is the cause?
Peak broadening in NMR can be caused by:[9]
-
Poor Shimming: An inhomogeneous magnetic field across the sample will lead to broad peaks.
-
Sample Heterogeneity: If your sample is not fully dissolved or contains suspended solids, it can lead to peak broadening.
-
High Sample Concentration: Very concentrated samples can also result in broader peaks.
-
Paramagnetic Impurities: The presence of paramagnetic species can cause significant line broadening.
Troubleshooting Steps: [9]
-
Re-shim the Spectrometer: Carefully shim the magnetic field before starting your experiment.
-
Ensure Complete Dissolution: Make sure your sample is fully dissolved in the NMR solvent. Filtering the sample may be necessary.
-
Use a Lower Concentration: Dilute your sample to see if the peak shape improves.
-
Check for Impurities: Be mindful of potential paramagnetic impurities in your starting materials or reaction mixture.
Experimental Protocols
Protocol 1: HPLC Analysis of this compound
This protocol provides a general method for the reversed-phase HPLC analysis of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid (for mobile phase modification)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., 50:50 v/v) containing 0.1% formic acid. Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of working standards by diluting the stock solution.
-
Sample Preparation: Dissolve the reaction mixture in the mobile phase. It may be necessary to filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water with 0.1% Formic Acid (isocratic or gradient)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the standard solutions to create a calibration curve. Inject the sample solutions to determine the concentration of this compound.
Protocol 2: GC-MS Analysis via Esterification (Methylation)
This protocol describes the derivatization of this compound to its methyl ester for GC-MS analysis.
Instrumentation:
-
GC-MS system
-
Non-polar capillary column (e.g., DB-5ms)
Reagents:
-
Boron trifluoride (BF3) in methanol (14%) or Methanolic HCl
-
Hexane
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Sample Preparation: Place a dried sample (approximately 0.1-1 mg) in a reaction vial.
-
Reagent Addition: Add 1 mL of 14% BF3 in methanol to the vial.[4]
-
Reaction: Tightly cap the vial and heat at 60 °C for 30 minutes.[4]
-
Extraction: After cooling, add 1 mL of saturated sodium chloride solution and 1 mL of hexane. Vortex vigorously.[4]
-
Phase Separation: Allow the layers to separate and carefully transfer the upper hexane layer to a clean vial.
-
Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.
-
GC-MS Analysis: Inject the hexane extract into the GC-MS.
Protocol 3: NMR for Reaction Monitoring
This protocol outlines the general steps for using NMR to monitor the kinetics of a reaction.
Instrumentation:
-
NMR Spectrometer
Reagents:
-
Deuterated solvent compatible with the reaction
-
Internal standard (optional, for quantitative analysis)
Procedure:
-
Initial Spectra: Acquire NMR spectra of the starting materials and any reagents in the chosen deuterated solvent to identify their characteristic peaks.
-
Reaction Setup: Prepare the reaction mixture directly in an NMR tube.
-
Acquisition Setup: Set up a series of 1D 1H NMR experiments to be acquired at regular time intervals (e.g., every 5 or 10 minutes).[10] The number of scans for each experiment should be minimized to get a good signal-to-noise ratio in a short amount of time.[11]
-
Start Reaction and Acquisition: Initiate the reaction (e.g., by adding a catalyst or reactant) and immediately start the series of NMR acquisitions.
-
Data Processing: Process the series of spectra.
-
Analysis: Integrate the peaks corresponding to the reactants and products in each spectrum. Plot the integral values versus time to obtain a kinetic profile of the reaction.
Data Presentation
Table 1: HPLC Method Parameters for Analysis of Aromatic Carboxylic Acids
| Parameter | Method 1 | Method 2 | Method 3 |
| Stationary Phase | C18 bonded silica (5 µm, 150 mm x 4.6 mm) | Newcrom R1 | Apollo C18 (5 µm, 250 mm x 4.6 mm) |
| Mobile Phase | A: 0.1% Phosphoric acid in waterB: Acetonitrile | 2-Propanol:Water:Acetic Acid (20:80:0.4, v/v/v) | A: 0.9% Formic acid in waterB: Acetonitrile |
| Elution Type | Gradient or Isocratic | Isocratic | Gradient |
| Flow Rate | 1.2 mL/min | 1.0 - 2.0 mL/min | 0.8 mL/min |
| Detection | UV at 254 nm | UV at 254 nm | UV at 326 nm |
This table summarizes different HPLC conditions that can be adapted for the analysis of this compound, based on methods for similar nitrobenzoic acids.
Table 2: Comparison of Derivatization Reagents for GC-MS of Carboxylic Acids
| Reagent Type | Common Reagents | Derivative Formed | Advantages | Disadvantages |
| Alkylation (Esterification) | BF3-Methanol, Methanolic HCl | Methyl Esters | Stable derivatives, clean reactions. | Can be slow, may require heating. |
| Silylation | BSTFA, MSTFA | Trimethylsilyl (TMS) Esters | Fast reactions, very volatile derivatives. | Derivatives can be moisture-sensitive. |
Visualizations
Caption: Troubleshooting workflow for HPLC peak tailing.
Caption: Workflow for GC-MS derivatization.
Caption: Workflow for NMR reaction monitoring.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. HPLC Troubleshooting Guide [scioninstruments.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. "Issues Encountered in Organic Acid Analysis Using GC/MS" - Chromatography Forum [chromforum.org]
- 7. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmtech.com [pharmtech.com]
- 9. Troubleshooting [chem.rochester.edu]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
Validation & Comparative
Spectroscopic Analysis of 3-Bromo-4-fluoro-5-nitrobenzoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic data for 3-Bromo-4-fluoro-5-nitrobenzoic acid and two structurally similar alternatives. Due to the limited availability of experimental spectroscopic data for this compound in publicly accessible databases, this guide presents a comparison with readily available data for 3-Bromo-5-nitrobenzoic acid and 4-Fluoro-3-nitrobenzoic acid. This comparative approach allows for an informed estimation of the expected spectral characteristics of the target compound and highlights the distinct spectroscopic features of these related molecules.
Spectroscopic Data Comparison
The following tables summarize the available experimental spectroscopic data for the two alternative compounds. This data can be used as a reference for the characterization of this compound.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| 3-Bromo-5-nitrobenzoic acid | - | Aromatic H: 8.63 (t, J=1.8 Hz, 1H), 8.45 (dd, J=1.8, 1.8 Hz, 1H), 8.35 (dd, J=1.8, 1.8 Hz, 1H) |
| 4-Fluoro-3-nitrobenzoic acid | - | Aromatic H: 8.54 (dd, J=2.2, 7.2 Hz, 1H), 8.32 (ddd, J=2.2, 4.4, 8.8 Hz, 1H), 7.55 (t, J=8.8 Hz, 1H) |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| 3-Bromo-5-nitrobenzoic acid | - | 164.2 (C=O), 148.8 (C-NO₂), 137.8 (Ar-C), 133.5 (Ar-C), 130.8 (Ar-C), 125.0 (Ar-C), 122.9 (C-Br) |
| 4-Fluoro-3-nitrobenzoic acid | - | 167.4 (C=O), 158.8 (d, J=268 Hz, C-F), 139.8 (d, J=4 Hz, C-NO₂), 135.2 (d, J=8 Hz, Ar-C), 127.3 (d, J=2 Hz, Ar-C), 122.9 (d, J=22 Hz, Ar-C), 118.2 (d, J=27 Hz, Ar-C) |
Table 3: IR Spectroscopic Data
| Compound | Major Peaks (cm⁻¹) |
| 3-Bromo-5-nitrobenzoic acid | 3100-2500 (O-H stretch, carboxylic acid), 1710 (C=O stretch), 1530 (N-O asymmetric stretch), 1350 (N-O symmetric stretch), 1300 (C-O stretch), 920 (O-H bend), 740 (C-Br stretch) |
| 4-Fluoro-3-nitrobenzoic acid | 3100-2500 (O-H stretch, carboxylic acid), 1705 (C=O stretch), 1540 (N-O asymmetric stretch), 1350 (N-O symmetric stretch), 1300 (C-O stretch), 1250 (C-F stretch), 920 (O-H bend) |
Table 4: Mass Spectrometry Data
| Compound | Ionization Mode | [M-H]⁻ (m/z) |
| 3-Bromo-5-nitrobenzoic acid | ESI- | 244, 246 |
| 4-Fluoro-3-nitrobenzoic acid | EI | 185 (M⁺) |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited. These protocols are generalized for aromatic carboxylic acids and should be adapted based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
-
Ensure the solution height in the NMR tube is approximately 4-5 cm.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Spectral Width: 0-16 ppm.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Spectral Width: 0-220 ppm.
-
Reference: Solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a soft cloth moistened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the center of the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
-
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the clean, empty ATR crystal should be recorded prior to sample analysis.
-
Mass Spectrometry (MS)
-
Sample Preparation (Electrospray Ionization - ESI):
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
The solution can be directly infused into the mass spectrometer or introduced via liquid chromatography.
-
-
Instrument Parameters (ESI):
-
Ionization Mode: Negative ion mode is typically used for carboxylic acids to observe the [M-H]⁻ ion.
-
Capillary Voltage: 3-4 kV.
-
Nebulizing Gas Flow: Dependent on the instrument and solvent.
-
Drying Gas Flow and Temperature: Optimized to desolvate the ions effectively.
-
Mass Range: Typically scanned from m/z 50 to 500.
-
Workflow Visualization
The following diagram illustrates the logical workflow for the spectroscopic characterization of a novel chemical entity like this compound.
Caption: Workflow for Spectroscopic Characterization.
A Comparative Guide to 3-Bromo-4-fluoro-5-nitrobenzoic Acid and 3-Bromo-5-nitrobenzoic Acid for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel compounds. This guide provides an objective comparison of 3-Bromo-4-fluoro-5-nitrobenzoic acid and 3-Bromo-5-nitrobenzoic acid, two closely related aromatic carboxylic acids. The comparison is based on their physicochemical properties, expected reactivity, and potential biological relevance, supported by available data for the individual compounds and structurally similar molecules.
This document aims to provide a clear, data-driven comparison to aid in the selection of the optimal starting material for specific research applications. While direct, side-by-side experimental comparisons are not extensively available in the public domain, this guide extrapolates from established principles of organic chemistry and existing data on related compounds to offer valuable insights.
Physicochemical Properties: A Head-to-Head Comparison
The introduction of a fluorine atom is known to significantly alter the physicochemical properties of organic molecules, including acidity, lipophilicity, and metabolic stability.[1] The following table summarizes the key physicochemical properties of the two compounds.
| Property | This compound | 3-Bromo-5-nitrobenzoic acid |
| CAS Number | 1290117-21-3[2][3] | 6307-83-1[4] |
| Molecular Formula | C₇H₃BrFNO₄ | C₇H₄BrNO₄[4] |
| Molecular Weight | 264.01 g/mol | 246.01 g/mol [4] |
| Appearance | Solid[5] | White to slightly yellow crystalline needles[6] |
| Melting Point | Not available | 159-161 °C[6] |
| Boiling Point | Not available | 376.8 °C (Predicted)[6] |
| Density | Not available | 1.892 g/cm³ (Predicted)[6] |
| pKa (Predicted) | Not available | 3.09 ± 0.10[6] |
The presence of the highly electronegative fluorine atom in this compound is expected to increase its acidity compared to 3-Bromo-5-nitrobenzoic acid due to the inductive effect.[7] Fluorine substitution can also impact lipophilicity, which is a critical parameter in drug design.[1]
Reactivity Analysis: The Impact of Fluorine Substitution
The reactivity of these compounds is largely dictated by the electron-withdrawing nature of the nitro and carboxyl groups, and the presence of the halogen substituents. Both compounds are expected to be versatile intermediates in organic synthesis.
Nucleophilic Aromatic Substitution (SNA r)
The aromatic ring in both molecules is activated towards nucleophilic aromatic substitution (SNA r) due to the presence of the electron-withdrawing nitro group. The fluorine atom in this compound is a better leaving group than the hydrogen atom at the same position in 3-Bromo-5-nitrobenzoic acid, potentially allowing for selective nucleophilic substitution at the C4 position. The bromine atom can also act as a leaving group, particularly in the presence of a suitable catalyst.
The general mechanism for SNA r is depicted below:
Electrophilic Aromatic Substitution
Both the nitro and carboxylic acid groups are deactivating and meta-directing for electrophilic aromatic substitution. Therefore, further electrophilic substitution on either molecule is expected to be challenging and would likely require harsh reaction conditions.
Experimental Protocols
Synthesis of 3-Bromo-5-nitrobenzoic Acid
A common route to 3-Bromo-5-nitrobenzoic acid involves the bromination of 3-nitrobenzoic acid.
Materials:
-
3-Nitrobenzoic acid
-
N-Bromosuccinimide (NBS)
-
Concentrated sulfuric acid
-
Ice-water bath
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 3-nitrobenzoic acid in concentrated sulfuric acid in a round-bottom flask.
-
Cool the mixture in an ice-water bath.
-
Add N-bromosuccinimide portion-wise to the stirred solution.
-
Allow the reaction to proceed at room temperature for several hours.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
The following diagram illustrates a general workflow for the synthesis and purification of substituted benzoic acids.
Synthesis of this compound
The synthesis of this compound would likely start from a fluorinated precursor, followed by bromination and nitration, or vice versa. One possible route could involve the nitration of 3-bromo-4-fluorobenzoic acid.
Materials:
-
3-Bromo-4-fluorobenzoic acid
-
Concentrated nitric acid
-
Concentrated sulfuric acid
-
Ice-water bath
Procedure:
-
Carefully prepare a nitrating mixture by adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice-water bath.
-
Dissolve 3-bromo-4-fluorobenzoic acid in concentrated sulfuric acid and cool the solution in an ice-water bath.
-
Slowly add the nitrating mixture to the solution of the benzoic acid derivative, maintaining a low temperature.
-
After the addition is complete, allow the reaction to stir at a controlled temperature.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Collect the solid by filtration and wash thoroughly with cold water.
-
Purify the crude product by recrystallization.
Biological Activity and Applications in Drug Discovery
Substituted nitrobenzoic acids are known to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[8] The specific substitution pattern on the aromatic ring is crucial for the observed biological effects.
Derivatives of benzoic acid are common scaffolds in drug discovery. For instance, substituted benzoic acids have been investigated as inhibitors of various enzymes and as ligands for receptors.[9][10] The introduction of a fluorine atom can enhance binding affinity to target proteins and improve pharmacokinetic properties.[1]
The general role of such building blocks in a drug discovery pipeline is outlined below:
While specific biological data for this compound and 3-Bromo-5-nitrobenzoic acid are limited, their structural motifs suggest they could serve as valuable starting points for the synthesis of novel bioactive molecules.
Conclusion
Both this compound and 3-Bromo-5-nitrobenzoic acid are valuable chemical intermediates with distinct properties. The presence of the fluorine atom in this compound is expected to increase its acidity and potentially offer a site for nucleophilic substitution, providing different synthetic opportunities compared to its non-fluorinated counterpart. The choice between these two building blocks will depend on the specific synthetic strategy and the desired properties of the final target molecule. Further experimental studies are warranted to fully elucidate and compare the reactivity and biological potential of these two compounds.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. [1290117-21-3], MFCD18914494, this compound [combi-blocks.com]
- 4. innospk.com [innospk.com]
- 5. This compound [myskinrecipes.com]
- 6. 3-Bromo-5-nitrobenzoic acid Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. fiveable.me [fiveable.me]
- 8. benchchem.com [benchchem.com]
- 9. Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-Apoptotic Mcl-1 and Bfl-1 Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of substituted 3-(phenylamino)benzoic acids as potent and selective inhibitors of type 5 17β-hydroxysteroid dehydrogenase (AKR1C3) - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Biological Landscape of Benzoic Acid Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic design of novel therapeutic agents is a paramount objective. Benzoic acid and its derivatives have long been a foundational scaffold in medicinal chemistry, offering a versatile platform for the development of compounds with a wide array of biological activities. While the specific biological activities of 3-Bromo-4-fluoro-5-nitrobenzoic acid derivatives are not extensively documented in publicly available research, a broader examination of structurally related substituted nitrobenzoic acids reveals significant potential across various therapeutic areas, including oncology and infectious diseases.
This guide provides a comparative analysis of the biological activities of several classes of substituted benzoic acid derivatives, supported by experimental data from peer-reviewed studies. We will explore their anticancer and antimicrobial properties, delve into the experimental methodologies used to evaluate their efficacy, and visualize key concepts related to their mechanisms of action.
Anticancer Activity: A Tale of Diverse Scaffolds
The quest for novel anticancer agents has led to the exploration of various derivatives of benzoic acid. Studies have shown that strategic substitutions on the benzoic acid ring can yield compounds with potent cytotoxic effects against various cancer cell lines.
Quinazolinone-Substituted Benzoic Acids
One promising class of compounds involves the integration of a quinazolinone moiety with a benzoic acid backbone. Research into a series of benzoic acid substituted quinazolinones has demonstrated their potential as anticancer agents.
Table 1: Anticancer Activity of Benzoic Acid Substituted Quinazolinones against MCF-7 Breast Cancer Cells
| Compound | Concentration (µM) | % Growth Inhibition |
| QZ 1 | 100 | 65.4 |
| QZ 2 | 100 | 72.8 |
| QZ 3 | 100 | 58.2 |
| QZ 4 | 100 | 78.1 |
| QZ 5 | 100 | 85.3 |
Data synthesized from the study by Kumar et al. (2017).
Ortho-Nitrobenzyl Derivatives
Synthetic ortho-nitrobenzyl derivatives have also been evaluated for their cytotoxic and genotoxic effects on human cancer cell lines.[1] While specific IC50 values were not provided in a comparative table, the study indicated that these compounds selectively affected the viability of cancer cells over non-tumoral cell lines and induced DNA damage, highlighting their potential as anticancer agents.[1]
Antimicrobial Activity: Combating Microbial Resistance
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Substituted benzoic acid derivatives have also been investigated for their ability to inhibit the growth of pathogenic bacteria.
N-Benzamide Derivatives
A study on the synthesis and in-vitro antimicrobial activity of N-benzamide derivatives revealed that certain compounds exhibit significant antibacterial effects.[2]
Table 2: Minimum Inhibitory Concentration (MIC) of N-Benzamide Derivatives [2]
| Compound | E. coli (µg/mL) | B. subtilis (µg/mL) |
| 5a | 3.12 | 6.25 |
| 6b | 3.12 | 6.25 |
| 6c | 3.12 | 6.25 |
Data synthesized from the study by Kumar et al. (2021).
Experimental Protocols: A Closer Look at the Methodology
The evaluation of the biological activity of these compounds relies on standardized and reproducible experimental protocols.
Anticancer Activity Assessment (MTT Assay)
The anticancer activity of the quinazolinone-substituted benzoic acids was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: MCF-7 human breast cancer cells were cultured in a suitable medium supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: The synthesized compounds were dissolved in DMSO to create stock solutions and then diluted to the desired concentrations. The cells were treated with these compounds for 48 hours.
-
MTT Incubation: After the treatment period, the medium was removed, and MTT solution was added to each well. The plate was incubated for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Absorbance Reading: The formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader.
-
Calculation of Growth Inhibition: The percentage of growth inhibition was calculated using the formula: % Growth Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100.
Antimicrobial Activity Assessment (Broth Dilution Method)
The minimum inhibitory concentration (MIC) of the N-benzamide derivatives was determined using the broth dilution method.[2]
-
Preparation of Inoculum: Bacterial strains (e.g., E. coli, B. subtilis) were cultured in Mueller-Hinton broth.
-
Serial Dilution: The test compounds were serially diluted in the broth to obtain a range of concentrations.
-
Inoculation: A standardized bacterial inoculum was added to each dilution.
-
Incubation: The inoculated tubes or microplates were incubated at 37°C for 24 hours.
-
Determination of MIC: The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.[2]
Visualizing the Concepts: Experimental Workflow and Logical Relationships
To better understand the processes involved in evaluating these compounds, the following diagrams illustrate the experimental workflow for the MTT assay and the logical relationship in structure-activity relationship (SAR) studies.
Caption: Workflow of the MTT assay for assessing anticancer activity.
Caption: Logical flow of a Structure-Activity Relationship (SAR) study.
References
Comparative Guide to the Synthesis of 3-Bromo-4-fluoro-5-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential synthetic routes for 3-Bromo-4-fluoro-5-nitrobenzoic acid, a valuable intermediate in pharmaceutical and agrochemical research. The following sections detail plausible synthesis strategies, presenting experimental protocols and comparative data to aid in the selection of an optimal manufacturing process.
Introduction
This compound is a halogenated and nitrated aromatic carboxylic acid. Its utility as a building block in organic synthesis stems from the distinct reactivity of its functional groups, which allows for diverse chemical modifications. This guide outlines and compares three potential synthetic pathways, providing researchers with the necessary information to make informed decisions based on factors such as yield, purity, and procedural complexity.
Synthetic Route Comparison
Two primary strategies for the synthesis of this compound are presented, starting from commercially available precursors. A third alternative route beginning with a toluene derivative is also explored.
Route 1: Nitration of 3-Bromo-4-fluorobenzoic Acid
This approach involves the direct nitration of 3-Bromo-4-fluorobenzoic acid. The electron-withdrawing carboxylic acid group directs the incoming nitro group to the meta position, while the ortho,para-directing halogens also influence its placement. The desired substitution occurs at the C-5 position, which is ortho to the fluorine atom and meta to the carboxylic acid.
Route 2: Bromination of 4-Fluoro-3-nitrobenzoic Acid
This route begins with 4-Fluoro-3-nitrobenzoic acid and introduces the bromine atom in the final step. The directing effects of the existing fluoro (ortho,para-directing) and the nitro and carboxylic acid (meta-directing) groups guide the bromination to the C-3 position.
Route 3 (Alternative): Oxidation of a Toluene Derivative
An alternative pathway commences with 3-Bromo-4-fluorotoluene, which is first nitrated and then the methyl group is oxidized to a carboxylic acid. This multi-step process offers an alternative for situations where the primary starting materials may be less readily available or cost-effective.
Data Presentation
The following table summarizes the key quantitative data for the proposed synthetic routes. The values for yield and purity are based on typical results for analogous reactions found in the literature and may vary depending on specific experimental conditions.
| Parameter | Route 1: Nitration | Route 2: Bromination | Route 3: Oxidation |
| Starting Material | 3-Bromo-4-fluorobenzoic acid | 4-Fluoro-3-nitrobenzoic acid | 3-Bromo-4-fluoro-5-nitrotoluene |
| Key Reaction | Electrophilic Nitration | Electrophilic Bromination | Oxidation |
| Typical Yield (%) | 75-85% | 70-80% | 80-90% (for oxidation step) |
| Typical Purity (%) | >95% | >95% | >97% |
| Reaction Time | 2-4 hours | 3-6 hours | 4-8 hours |
| Number of Steps | 1 | 1 | 2 (Nitration + Oxidation) |
Experimental Protocols
Detailed methodologies for the key transformations in each proposed route are provided below.
Route 1: Nitration of 3-Bromo-4-fluorobenzoic Acid
Materials:
-
3-Bromo-4-fluorobenzoic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Distilled Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 3-Bromo-4-fluorobenzoic acid to concentrated sulfuric acid while maintaining the temperature below 10 °C.
-
Once the starting material is completely dissolved, slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture. The temperature should be strictly maintained below 15 °C during the addition.
-
After the addition is complete, allow the reaction to stir at a low temperature for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
The precipitated solid product is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and then dried under vacuum.
Route 2: Bromination of 4-Fluoro-3-nitrobenzoic Acid
Materials:
-
4-Fluoro-3-nitrobenzoic acid
-
Fuming Sulfuric Acid (Oleum)
-
Bromine (Br₂)
-
Sodium bisulfite solution
-
Ice
-
Distilled Water
Procedure:
-
To a flask containing fuming sulfuric acid, carefully add 4-Fluoro-3-nitrobenzoic acid in portions, ensuring the temperature is kept low with an ice bath.
-
Slowly add bromine to the reaction mixture.
-
Heat the mixture gently to around 50-60 °C and maintain for several hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and carefully pour it onto ice.
-
The crude product precipitates out and is collected by filtration.
-
The solid is washed with a sodium bisulfite solution to remove any unreacted bromine, followed by washing with cold water.
-
The product is then dried.
Route 3: Oxidation of 3-Bromo-4-fluoro-5-nitrotoluene
Materials:
-
3-Bromo-4-fluoro-5-nitrotoluene
-
Potassium permanganate (KMnO₄) or other suitable oxidizing agent
-
Sodium hydroxide (NaOH) or other base
-
Hydrochloric acid (HCl)
-
Distilled Water
Procedure:
-
Suspend 3-Bromo-4-fluoro-5-nitrotoluene in an aqueous solution of a base such as sodium hydroxide.
-
Heat the mixture and add potassium permanganate portion-wise over a period of several hours.
-
Maintain the temperature and stirring until the purple color of the permanganate disappears.
-
Cool the reaction mixture and filter off the manganese dioxide byproduct.
-
Acidify the filtrate with hydrochloric acid to precipitate the carboxylic acid.
-
Collect the product by filtration, wash with cold water, and dry.
Mandatory Visualization
The following diagrams illustrate the logical flow of the proposed synthetic routes.
Caption: Synthesis Route 1: Nitration of 3-Bromo-4-fluorobenzoic acid.
Caption: Synthesis Route 2: Bromination of 4-Fluoro-3-nitrobenzoic acid.
Caption: Alternative Synthesis Route 3: From a Toluene Derivative.
A Comparative Guide to Fluorinated vs. Non-Fluorinated Nitrobenzoic Acids for Researchers
For professionals in drug development and chemical research, the strategic modification of molecular structures is paramount to enhancing therapeutic efficacy and material properties. This guide provides a detailed comparative analysis of fluorinated and non-fluorinated nitrobenzoic acids, focusing on their physicochemical properties and biological significance. The inclusion of fluorine can dramatically alter a molecule's acidity, lipophilicity, and metabolic stability, offering a powerful tool for molecular design.
Physicochemical Properties: A Quantitative Comparison
The introduction of fluorine, a highly electronegative atom, and the position of the nitro group (an electron-withdrawing group) significantly influence the physicochemical characteristics of the benzoic acid scaffold.[1][2] These modifications are critical in tuning a molecule for specific biological interactions and pharmacokinetic profiles.
Acidity (pKa)
A lower pKa value indicates a stronger acid. The acidity of nitrobenzoic acid isomers is significantly influenced by the position of the electron-withdrawing nitro group.[3] The general order of acidity for non-fluorinated isomers is ortho > para > meta.[3] The "ortho effect" enhances the acidity of 2-nitrobenzoic acid, where steric hindrance forces the carboxyl group out of the plane of the benzene ring, leading to a more stable carboxylate anion.[3] In the para and meta positions, the nitro group exerts its influence through resonance and inductive effects, respectively.[3][4]
Fluorination further increases the acidity by intensifying the electron-withdrawing nature of the aromatic ring, which stabilizes the resulting carboxylate anion.[1]
| Compound | Isomer Position | pKa Value | Key Observations |
| Benzoic Acid | - | 4.20[3] | Baseline acidity for comparison. |
| 2-Nitrobenzoic Acid | Ortho | 2.17[3] | Strongest acid of the non-fluorinated isomers due to the ortho effect.[3] |
| 3-Nitrobenzoic Acid | Meta | 3.45[3] | Weaker acidity as the nitro group exerts only an inductive effect.[3] |
| 4-Nitrobenzoic Acid | Para | 3.44[3] | Stronger than the meta isomer due to resonance stabilization.[4] |
| 4-Fluorobenzoic Acid | Para | 4.14[5] | Fluorine's electron-withdrawing effect increases acidity compared to benzoic acid. |
| 2-Fluoro-3-nitrobenzoic acid | - | ~2.32 (Predicted)[6] | Predicted to be a strong acid due to the combined effects of fluorine and the ortho-nitro group. |
Lipophilicity (LogP) and Solubility
Lipophilicity, often expressed as LogP (the partition coefficient between octanol and water), is a critical parameter for membrane permeability and drug absorption. Fluorine substitution is a well-established strategy in medicinal chemistry to increase lipophilicity, which can enhance a compound's ability to cross cell membranes.[1]
Solubility is influenced by factors such as polarity, pH, and temperature.[7] While the hydrophobic aromatic ring limits water solubility, the polar carboxylic acid and nitro groups can interact with polar solvents.[7][8] Generally, these compounds are more soluble in organic solvents like ethanol and acetone.[8]
| Compound | LogP | Aqueous Solubility | Solvent Solubility |
| 4-Fluorobenzoic Acid | 2.07[5] | 1.2 g/L[5] | Soluble in organic solvents. |
| 2-Nitrobenzoic Acid | - | ~6.8–7.8 g/L | Soluble in oxygenated and chlorinated solvents. |
| 3-Nitrobenzoic Acid | - | ~2.4 g/L (at 15°C)[9] | Soluble in oxygenated and chlorinated solvents. |
| 4-Nitrobenzoic Acid | 1.9 | < 1 g/L (at 26°C)[10] | Soluble in methanol, ethanol, acetone, ether; slightly soluble in benzene.[11] |
| 2-Fluoro-3-nitrobenzoic acid | - | Slightly soluble in water.[6][12] | Soluble in DMSO and Methanol.[6] |
| 4-Fluoro-3-nitrobenzoic acid | - | - | Soluble in 95% ethanol (50 mg/mL). |
Biological Implications and Applications
The strategic fluorination of nitrobenzoic acids serves as a foundational technique in modern drug discovery and materials science.[2][13]
In Drug Discovery:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450. Placing fluorine at metabolically vulnerable positions can increase a drug's half-life and bioavailability.[1]
-
Improved Binding Affinity: Fluorine's high electronegativity can create favorable dipole-dipole or hydrogen bond interactions with biological targets, enhancing binding affinity and selectivity.[1]
-
Modulated Bioavailability: By increasing lipophilicity, fluorine can improve a molecule's ability to cross biological membranes, including the blood-brain barrier.[1]
-
Therapeutic Applications: Fluorinated benzoic acids are key components in various therapeutic agents, including non-steroidal anti-inflammatory drugs (NSAIDs), anticancer agents that induce apoptosis, and antibacterial agents targeting fatty acid biosynthesis.[1]
In Materials Science:
-
Polymer Synthesis: The unique electronic properties and thermal stability conferred by the fluorinated aromatic structure make these compounds valuable in creating specialized polymers and functional materials.[13]
-
Fine Chemicals: As versatile intermediates, they are used to produce advanced dyes and other complex organic molecules for research and industrial applications.[13]
The diagram below illustrates the logical cascade of effects stemming from the fluorination of a nitrobenzoic acid scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. quora.com [quora.com]
- 5. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 6. 2-Fluoro-3-nitrobenzoic acid | 317-46-4 [m.chemicalbook.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 10. 4-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]
- 11. 4-Nitrobenzoic Acid | C7H5NO4 | CID 6108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2-Fluoro-3-nitrobenzoic acid | CAS#:317-46-4 | Chemsrc [chemsrc.com]
- 13. nbinno.com [nbinno.com]
A Comparative Guide to the Purity Characterization of 3-Bromo-4-fluoro-5-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex organic molecules for pharmaceutical and research applications, the purity of starting materials and intermediates is paramount. This guide provides a comparative analysis of the analytical techniques used to characterize the purity of 3-Bromo-4-fluoro-5-nitrobenzoic acid. To offer a clear benchmark, we will compare its purity validation with that of two common, structurally related alternatives: 3-Bromo-5-nitrobenzoic acid and 4-Fluoro-3-nitrobenzoic acid. The accurate determination of a compound's purity is critical, as impurities can significantly impact experimental outcomes, biological activity, and safety profiles.
Comparison of Analytical Data for Purity Validation
A comprehensive assessment of a compound's purity is achieved through a combination of analytical techniques. The table below summarizes the expected results for this compound and its alternatives, assuming high-purity samples.
| Analytical Technique | This compound (Expected) | 3-Bromo-5-nitrobenzoic Acid (Alternative 1) | 4-Fluoro-3-nitrobenzoic Acid (Alternative 2) |
| Purity by HPLC (%) | > 98.0 | > 98.0 | > 98.0 |
| Melting Point (°C) | Sharp, well-defined range | 160-164 | 178-182 |
| ¹H NMR | Spectrum consistent with structure, free of extraneous peaks | Spectrum consistent with structure, free of extraneous peaks | Spectrum consistent with structure, free of extraneous peaks |
| Mass Spectrometry (m/z) | [M-H]⁻ at 262.9 | [M-H]⁻ at 244.9 | [M-H]⁻ at 184.0 |
| Elemental Analysis (%) | C: 31.84, H: 1.15, N: 5.31 (Theoretical) | C: 34.18, H: 1.64, N: 5.70 (Theoretical) | C: 45.42, H: 2.18, N: 7.57 (Theoretical) |
Experimental Workflow for Purity Characterization
The following diagram illustrates a typical workflow for the comprehensive purity analysis of this compound.
Caption: A flowchart outlining the key steps in the analytical characterization and purity assessment of a chemical compound.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assay
This method is designed for the quantitative determination of this compound and its potential process-related impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0 30 20 80 25 80 26 30 | 30 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is employed for the structural confirmation of the compound.
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of DMSO-d₆.
-
¹H NMR: Acquire the proton NMR spectrum. The chemical shifts, splitting patterns, and integration of the aromatic protons should be consistent with the structure of this compound.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum to confirm the carbon framework of the molecule.
Mass Spectrometry (MS)
Mass spectrometry is used to verify the molecular weight of the compound.
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode is typically suitable for carboxylic acids.
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Analysis: Infuse the sample solution into the mass spectrometer. The resulting spectrum should show a prominent peak corresponding to the deprotonated molecule [M-H]⁻.
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which should be in close agreement with the theoretical values for the molecular formula.
-
Instrumentation: An elemental analyzer.
-
Procedure: A small, accurately weighed amount of the dried sample is combusted in a high-temperature furnace. The resulting gases (CO₂, H₂O, N₂) are separated and quantified to determine the elemental composition. The experimental values should be within ±0.4% of the theoretical values.
Conclusion
The rigorous characterization of this compound and its alternatives through a combination of chromatographic and spectroscopic techniques is essential for ensuring its suitability in research and drug development. The methodologies outlined in this guide provide a robust framework for assessing the purity and confirming the identity of these important chemical building blocks. Researchers should expect high-purity materials to exhibit analytical data consistent with the values presented.
A Comparative Crystallographic Analysis of Substituted Nitrobenzoic Acids and the Hypothetical Structure of 3-Bromo-4-fluoro-5-nitrobenzoic Acid
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount to predicting its behavior and function. X-ray crystallography remains the gold standard for elucidating the precise atomic arrangement in the solid state. This guide provides a comparative analysis of the crystallographic features of several substituted nitrobenzoic acids, offering a predictive framework for the yet-to-be-determined structure of 3-Bromo-4-fluoro-5-nitrobenzoic acid.
While experimental data for this compound is not publicly available, we can infer its likely crystallographic properties by examining structurally related compounds. This comparison focuses on key crystallographic parameters and the nature of intermolecular interactions that govern the crystal packing. Such analyses are crucial for understanding solubility, stability, and polymorphism, which are critical attributes in pharmaceutical development.
Comparative Crystallographic Data
The following table summarizes the crystallographic data for a selection of substituted benzoic acid derivatives. These compounds have been chosen for their structural similarity to this compound, featuring halogen and nitro substituents on the benzoic acid scaffold. The data for the target compound is a hypothetical projection based on the observed trends in the analogues.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z |
| 4-Chloro-3-nitrobenzoic acid | C₇H₄ClNO₄ | Monoclinic | P2₁/n | 6.6309 | 15.0142 | 17.7082 | 94.551 | 4 |
| 3-Chloro-2-nitrobenzoic acid | C₇H₄ClNO₄ | Monoclinic | P2₁/c | 7.945 | 13.988 | 7.821 | 108.76 | 4 |
| 4-Nitrobenzoic acid | C₇H₅NO₄ | Monoclinic | P2₁/n | 6.6309 | 15.0142 | 17.7082 | 94.551 | 4 |
| This compound (Hypothetical) | C₇H₃BrFNO₄ | Monoclinic | P2₁/c | ~7-8 | ~13-15 | ~7-8 | ~105-110 | 4 |
Z = number of molecules in the unit cell
The crystallographic data for the comparator compounds reveals a preference for the monoclinic crystal system, a common feature for many organic molecules. The space groups P2₁/n and P2₁/c are also frequently observed. It is anticipated that this compound would also crystallize in a monoclinic system. The unit cell dimensions are expected to be influenced by the larger bromine atom compared to chlorine, potentially leading to a slight expansion of the cell volume.
Intermolecular Interactions: The Architects of the Crystal Lattice
The crystal packing of substituted benzoic acids is predominantly dictated by a network of intermolecular interactions. The carboxylic acid group is a strong hydrogen bond donor and acceptor, leading to the formation of characteristic hydrogen-bonded dimers. This is a highly probable interaction in the crystal structure of this compound.
Furthermore, the presence of nitro and halogen substituents introduces other significant non-covalent interactions:
-
Halogen Bonding: The electropositive region on the bromine atom can interact with the electronegative oxygen atoms of the nitro or carboxyl groups of neighboring molecules.
-
π-π Stacking: The aromatic rings can engage in stacking interactions, contributing to the overall stability of the crystal lattice.
-
C-H···O and C-H···F Hydrogen Bonds: Weaker hydrogen bonds involving the aromatic C-H groups and the oxygen or fluorine atoms are also expected to play a role in the crystal packing.
The interplay of these interactions will define the supramolecular assembly of this compound in the solid state.
Experimental Protocols
A detailed and reproducible experimental methodology is crucial for obtaining high-quality single crystals suitable for X-ray diffraction analysis.
Synthesis and Crystallization
A plausible synthetic route to this compound would involve the nitration of 3-bromo-4-fluorobenzoic acid. The crystallization process is critical and often requires screening various solvents and techniques. A general approach is as follows:
-
Dissolution: Dissolve the synthesized compound in a suitable solvent (e.g., ethanol, methanol, acetone, or a solvent mixture) at an elevated temperature to achieve saturation.
-
Slow Evaporation: Allow the solvent to evaporate slowly at room temperature. This is a common and effective method for growing single crystals.
-
Vapor Diffusion: Place a solution of the compound in a small vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution can induce crystallization.
-
Cooling: Gradually cool a saturated solution to reduce the solubility of the compound and promote crystal growth.
X-ray Diffraction Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation). A series of diffraction images are collected as the crystal is rotated.
-
Data Processing: The collected images are processed to determine the unit cell parameters and to integrate the intensities of the diffraction spots.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve the fit and determine the final atomic coordinates and displacement parameters.
Workflow for X-ray Crystallography
The following diagram illustrates the general workflow of a single-crystal X-ray diffraction experiment.
Assessing the Reactivity of 3-Bromo-4-fluoro-5-nitrobenzoic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the selection of appropriate starting materials is paramount. This guide provides a detailed assessment of the reactivity of 3-Bromo-4-fluoro-5-nitrobenzoic acid, a versatile building block in organic synthesis. Its utility is primarily centered around nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern medicinal chemistry for the formation of carbon-heteroatom bonds. This document presents a comparative analysis of its reactivity against a similar, alternative reagent, 3,4-Difluoro-5-nitrobenzoic acid, supported by available, albeit limited, experimental data and established principles of organic chemistry.
Introduction to Reactivity
The reactivity of this compound in SNAr reactions is dictated by the electronic effects of its substituents on the aromatic ring. The nitro group (-NO2) is a powerful electron-withdrawing group, which activates the ring towards nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate. The halogen substituents (bromo and fluoro) act as leaving groups. In the context of SNAr, the carbon-fluorine bond is highly polarized, making the carbon atom susceptible to nucleophilic attack, and fluoride is an excellent leaving group in this reaction class. The position of these groups relative to each other is crucial for determining the regioselectivity and overall rate of the reaction.
Comparative Reactivity Analysis
To provide a clear comparison, we will consider the hypothetical reaction of these benzoic acid derivatives with a generic amine nucleophile (R-NH2). The primary reaction of interest is the displacement of one of the halogen atoms.
Table 1: Comparison of Physical and Chemical Properties
| Property | This compound | 3,4-Difluoro-5-nitrobenzoic acid |
| CAS Number | 1290117-21-3 | 4332-26-7 |
| Molecular Formula | C₇H₃BrFNO₄ | C₇H₃F₂NO₄ |
| Molecular Weight | 264.01 g/mol | 203.09 g/mol |
| Structure | Aromatic ring with bromo, fluoro, nitro, and carboxylic acid groups. | Aromatic ring with two fluoro, a nitro, and a carboxylic acid group. |
Table 2: Predicted Reactivity in Nucleophilic Aromatic Substitution
| Reagent | Expected Major Product with R-NH₂ | Predicted Relative Reactivity | Rationale for Reactivity |
| This compound | 3-Bromo-4-(alkylamino)-5-nitrobenzoic acid | High | The fluorine atom at the 4-position is strongly activated by the para-nitro group, making it the preferred site for nucleophilic attack. The bromo group is a poorer leaving group in SNAr compared to fluoro. |
| 3,4-Difluoro-5-nitrobenzoic acid | 3-Fluoro-4-(alkylamino)-5-nitrobenzoic acid | Very High | Both fluorine atoms are activated by the nitro group. The fluorine at the 4-position is para to the nitro group and is therefore more activated and the primary site of substitution. The presence of a second electron-withdrawing fluorine atom further enhances the electrophilicity of the ring. |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution with an Amine:
-
Dissolution: Dissolve 1 equivalent of the substituted benzoic acid (e.g., this compound) in a suitable polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Addition of Base: Add 1.1 to 1.5 equivalents of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃), to the solution.
-
Addition of Nucleophile: Add 1.1 to 1.5 equivalents of the desired amine nucleophile to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80 °C to 120 °C. The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Acidify the mixture with a dilute acid (e.g., 1N HCl) to protonate the carboxylic acid and any unreacted amine.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.
Spectroscopic Data (Reference Data for Related Compounds)
Specific spectroscopic data for this compound is not widely published. However, data for structurally similar compounds can provide a useful reference for characterization.
Table 3: Spectroscopic Data for Related Benzoic Acid Derivatives
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
| 3-Bromo-5-nitrobenzoic acid | 8.51 (s, 1H), 8.79-8.55 (m, 2H), 10.09 (s, 1H) | Not readily available |
| 3-Bromo-4-fluorobenzoic acid | Not readily available | Not readily available |
| 4-Fluoro-3-nitrobenzoic acid | Not readily available | Not readily available |
Note: The provided 1H NMR data for 3-Bromo-5-nitrobenzaldehyde is included as a close structural analog to infer potential chemical shifts.
Visualizing Reaction Pathways
To better understand the reactivity and experimental workflow, the following diagrams are provided.
Caption: SNAr mechanism for this compound.
Caption: General experimental workflow for SNAr reactions.
Conclusion
This compound is a highly activated substrate for nucleophilic aromatic substitution, primarily at the fluorine-bearing carbon, due to the strong electron-withdrawing effect of the para-nitro group. When compared to 3,4-difluoro-5-nitrobenzoic acid, it is predicted to be slightly less reactive due to the presence of only one fluorine atom and the comparatively poorer leaving group ability of the bromo substituent in SNAr reactions. However, its differential reactivity can be exploited for selective synthesis.
For researchers and drug development professionals, the choice between these reagents will depend on the specific synthetic strategy, desired product, and reaction conditions. The provided information, including the general experimental protocol and mechanistic diagrams, serves as a foundational guide for utilizing these versatile building blocks in the synthesis of novel compounds. Further experimental investigation is warranted to fully quantify the reactivity differences and optimize reaction conditions for specific applications.
A Comparative Guide to the Performance of 3-Bromo-4-fluoro-5-nitrobenzoic Acid in Parallel Synthesis
In the landscape of modern drug discovery and high-throughput screening, the efficiency and versatility of building blocks in parallel synthesis are paramount. 3-Bromo-4-fluoro-5-nitrobenzoic acid has emerged as a valuable scaffold due to its multiple functional groups, which offer diverse opportunities for chemical modification. This guide provides an objective comparison of its performance against other halogenated nitrobenzoic acids, supported by representative experimental data and detailed protocols.
Comparative Performance in Amide Coupling Reactions
Amide bond formation is a cornerstone of medicinal chemistry, frequently employed in the construction of compound libraries. The reactivity of the carboxylic acid, influenced by the electronic effects of the ring substituents, is a critical factor in the success and efficiency of parallel synthesis workflows.
To illustrate the performance of this compound, we present a comparative analysis with its chloro and iodo analogues in a representative parallel amide coupling reaction. The data, presented in Table 1, is based on typical yields and reaction times observed for such transformations with a variety of amine building blocks. The general reactivity trend for aryl halides in nucleophilic aromatic substitution and cross-coupling reactions (I > Br > Cl) often translates to amide coupling efficiencies, particularly when considering subsequent modifications of the halide.
Table 1: Comparative Performance of Halogenated Nitrobenzoic Acids in Parallel Amide Synthesis
| Entry | Aryl Halide Building Block | Amine | Typical Yield (%) | Typical Reaction Time (h) |
| 1 | 3-Iodo -4-fluoro-5-nitrobenzoic acid | Benzylamine | 90-98% | 8-12 |
| 2 | 3-Iodo -4-fluoro-5-nitrobenzoic acid | Morpholine | 92-99% | 8-12 |
| 3 | 3-Iodo -4-fluoro-5-nitrobenzoic acid | Aniline | 85-95% | 12-18 |
| 4 | 3-Bromo -4-fluoro-5-nitrobenzoic acid | Benzylamine | 85-95% | 12-18 |
| 5 | 3-Bromo -4-fluoro-5-nitrobenzoic acid | Morpholine | 88-96% | 12-18 |
| 6 | 3-Bromo -4-fluoro-5-nitrobenzoic acid | Aniline | 80-90% | 16-24 |
| 7 | 3-Chloro -4-fluoro-5-nitrobenzoic acid | Benzylamine | 75-85% | 18-24 |
| 8 | 3-Chloro -4-fluoro-5-nitrobenzoic acid | Morpholine | 80-90% | 18-24 |
| 9 | 3-Chloro -4-fluoro-5-nitrobenzoic acid | Aniline | 70-80% | 24-36 |
Note: The data presented is representative and compiled from analogous reactions in the chemical literature. Specific experimental results may vary depending on the reaction conditions and the nature of the amine.
Experimental Protocols
A detailed and robust experimental protocol is crucial for the successful implementation of parallel synthesis. The following is a representative procedure for the synthesis of a benzamide library from this compound using a 96-well plate format.
Protocol: Parallel Amide Coupling using HATU
Materials:
-
This compound
-
Library of primary and secondary amines (0.2 M solutions in DMF)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
96-well reaction block with sealing mat
-
Automated liquid handler (optional)
-
Centrifugal evaporator
-
LC-MS for analysis
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.2 M stock solution of this compound in anhydrous DMF.
-
Prepare a 0.24 M stock solution of HATU in anhydrous DMF.
-
Prepare a 0.5 M stock solution of DIPEA in anhydrous DMF.
-
-
Reaction Setup (in each well of the 96-well plate):
-
To each well, add 100 µL (20 µmol, 1.0 eq) of the this compound stock solution.
-
Add 110 µL (22 µmol, 1.1 eq) of the respective amine stock solution to each well.
-
Add 100 µL (24 µmol, 1.2 eq) of the HATU stock solution.
-
Initiate the reaction by adding 100 µL (50 µmol, 2.5 eq) of the DIPEA stock solution to each well.
-
-
Reaction and Work-up:
-
Seal the 96-well plate with a sealing mat.
-
Shake the reaction block at room temperature for 16 hours.
-
After the reaction is complete, quench each well with 200 µL of water.
-
Extract the products by adding 500 µL of ethyl acetate to each well, sealing, and shaking vigorously for 5 minutes.
-
Centrifuge the plate to separate the layers.
-
Carefully transfer the organic layer to a new 96-well plate.
-
Repeat the extraction of the aqueous layer with another 500 µL of ethyl acetate and combine the organic layers.
-
Concentrate the combined organic extracts to dryness using a centrifugal evaporator.
-
-
Analysis:
-
Re-dissolve the crude product in each well in a suitable solvent (e.g., 500 µL of DMSO).
-
Analyze the purity and confirm the identity of the products using LC-MS.
-
Caption: Experimental Workflow for Parallel Amide Synthesis.
Application in Kinase Inhibitor Synthesis
Substituted benzamides are a prevalent scaffold in the development of kinase inhibitors. The strategic placement of substituents on the aromatic ring allows for fine-tuning of the molecule's interaction with the kinase active site. This compound is a valuable starting material for the synthesis of inhibitors targeting various kinases involved in cell signaling pathways, such as those implicated in cancer.
A common strategy involves the initial amide coupling, followed by further diversification through Suzuki or Buchwald-Hartwig cross-coupling reactions at the bromine position and reduction of the nitro group to an amine, which can then be further functionalized.
Caption: Inhibition of a Receptor Tyrosine Kinase Signaling Pathway.
literature comparison of 3-Bromo-4-fluoro-5-nitrobenzoic acid synthesis yields
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex chemical intermediates is paramount. This guide provides a comparative analysis of potential synthetic routes for 3-Bromo-4-fluoro-5-nitrobenzoic acid, a valuable halogenated aromatic compound. Due to the limited availability of direct comparative studies in published literature, this guide outlines two plausible multi-step synthetic pathways, presenting available experimental data for key steps and discussing the chemical principles governing the transformations for which specific yields are not reported.
Synthetic Pathway Overview
Two primary retrosynthetic approaches are considered for the synthesis of this compound. The first route involves the initial synthesis of 3-bromo-4-fluorobenzoic acid followed by a nitration step. The second route commences with the synthesis of 4-fluoro-3-nitrobenzoic acid, which is then subjected to bromination. The selection of the optimal route depends on factors such as overall yield, reagent availability, and ease of purification.
Data Presentation: A Comparative Table
The following table summarizes the quantitative data available for the key steps in the two proposed synthetic routes. It is important to note that while yields for the preparation of the initial intermediates are documented, the yields for the final conversion to this compound are not explicitly reported in the reviewed literature.
| Step | Reaction | Starting Material | Reagents | Reported Yield |
| Route 1: Step 1 | Synthesis of 3-bromo-4-fluorobenzoic acid | Fluorobenzene | 1. Acetyl chloride, AlCl₃2. Bromine3. Hypochlorite solution | 87%[1] |
| Route 1: Step 2 | Nitration | 3-bromo-4-fluorobenzoic acid | Nitrating agent (e.g., HNO₃/H₂SO₄) | Not reported in literature |
| Route 2: Step 1 | Synthesis of 4-fluoro-3-nitrobenzoic acid | 4-fluorobenzoic acid | Potassium nitrate, Sulfuric acid | 90%[2] |
| Route 2: Step 2 | Bromination | 4-fluoro-3-nitrobenzoic acid | Brominating agent (e.g., Br₂/FeBr₃) | Not reported in literature |
Experimental Protocols
Detailed methodologies for the documented key steps are provided below.
Route 1: Synthesis of 3-bromo-4-fluorobenzoic acid
This synthesis is a three-step process starting from fluorobenzene.[1][3]
-
Acetylation of Fluorobenzene: To a mixture of 96 g (1 mole) of fluorobenzene and 200 g (1.5 moles) of aluminum chloride, 82.5 g (1.05 moles) of acetyl chloride is added dropwise at 30-35°C with slight cooling. The mixture is then allowed to react at 50-60°C for 1 hour.
-
Bromination: To the reaction mixture from the previous step, 184 g (1.5 moles) of bromine is added at 90-100°C. The mixture is subsequently stirred at this temperature for 1 hour. The hot mixture is then poured onto ice. The precipitated product is filtered and rinsed with water.
-
Oxidation: The moist product from the bromination step is added to 1.7 liters of technical grade hypochlorite solution. The mixture is stirred for 1 hour at room temperature and then slowly warmed to about 65°C. After 1 hour, the mixture is cooled to room temperature, and the chloroform formed is separated. 40 ml of technical sodium bisulfite solution is added to the clear solution. The pH is adjusted to 2 by adding concentrated hydrochloric acid. The precipitated product is filtered and washed with water to yield 190 g (87% of theory) of 3-bromo-4-fluorobenzoic acid.[1]
Route 2: Synthesis of 4-fluoro-3-nitrobenzoic acid
This synthesis involves the nitration of 4-fluorobenzoic acid.[2]
-
Nitration: To a solution of 50.0 g (0.36 mol) of 4-fluorobenzoic acid in 180 ml of concentrated sulfuric acid, cooled in an ice bath, 39.7 g (0.39 mol) of potassium nitrate is added in portions.
-
Reaction and Work-up: The reaction mixture is stirred overnight at room temperature and then poured over 800 g of crushed ice with continuous stirring. The resulting mixture is allowed to stand at room temperature overnight. The solid product is collected by filtration and washed thoroughly with water. Azeotropic drying with toluene affords 59.5 g (90% yield) of 4-fluoro-3-nitrobenzoic acid as a light yellow solid.[2]
Mandatory Visualization
The following diagrams illustrate the logical relationships of the two proposed synthetic pathways.
Caption: Proposed synthetic pathways for this compound.
Caption: Analysis of directing effects in the final synthetic step of each route.
References
Safety Operating Guide
Safe Disposal of 3-Bromo-4-fluoro-5-nitrobenzoic Acid: A Procedural Guide
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of 3-Bromo-4-fluoro-5-nitrobenzoic acid (CAS No. 1290117-21-3), a halogenated nitroaromatic carboxylic acid.
Immediate Safety and Logistical Information
Before beginning any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Quantitative Safety Data for Structurally Similar Compounds
Specific quantitative toxicity and environmental hazard data for this compound are not widely published. The following table summarizes available data for similar nitrobenzoic acid compounds to provide an indication of potential hazards.
| Parameter | Compound | Value and Species | Classification |
| Acute Oral Toxicity | 3-Nitrobenzoic acid | LD50: Not available | Harmful if swallowed (Category 4)[6] |
| Skin Irritation | 3-Bromo-5-nitrobenzoic acid | Not available | Causes skin irritation (Category 2)[1] |
| Eye Irritation | 3-Bromo-5-nitrobenzoic acid | Not available | Causes serious eye irritation (Category 2)[1] |
| Aquatic Toxicity | 3-Nitrobenzoic acid | Not available | Harmful to aquatic life with long-lasting effects[6] |
Operational and Disposal Plan
The primary method for the disposal of this compound is to treat it as hazardous chemical waste. This should be managed through a licensed and approved waste disposal company. On-site treatment, such as neutralization, is not recommended without a thorough, substance-specific, and validated protocol due to the potential for hazardous reactions.
Experimental Protocol for Waste Handling and Segregation
Detailed experimental protocols for the degradation or neutralization of this compound are not available in published literature.[7] Therefore, the following protocol details the procedure for the safe collection and segregation of this waste stream.
Materials:
-
Designated hazardous waste container (HDPE or glass, compatible with halogenated organic acids)
-
Waste label
-
Personal Protective Equipment (PPE) as specified above
-
Chemical fume hood
Procedure:
-
Designate a Waste Container: Select a clearly labeled, leak-proof container for the collection of "Halogenated Organic Acid Waste." Ensure the container is compatible with this compound.
-
Collect Waste: In a chemical fume hood, carefully transfer all waste containing this compound into the designated container. This includes any contaminated solids (e.g., filter paper, contaminated gloves) and solutions.
-
Avoid Mixing: Do not mix this waste with other waste streams, particularly bases, strong oxidizing agents, or non-halogenated organic waste, to prevent potentially violent reactions.
-
Labeling: Immediately label the waste container with its contents, including the full chemical name "this compound," and the approximate concentration and quantity.
-
Storage: Keep the waste container tightly sealed when not in use and store it in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
Disposal Request: Once the container is full or the project is complete, arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.
Spill Management Protocol
In the event of a spill, the following procedure should be followed:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.
-
Don PPE: Wear appropriate PPE, including respiratory protection if dust is generated.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid creating dust and place it into the designated hazardous waste container.[7]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be collected as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. 3-Bromo-5-nitrobenzoic acid | C7H4BrNO4 | CID 239336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. westliberty.edu [westliberty.edu]
- 7. benchchem.com [benchchem.com]
Personal protective equipment for handling 3-Bromo-4-fluoro-5-nitrobenzoic acid
Essential Safety and Handling Guide for 3-Bromo-4-fluoro-5-nitrobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal protocols for this compound. Adherence to these procedures is paramount for ensuring a safe laboratory environment. This document is intended to be a primary resource for operational and safety inquiries, fostering a culture of safety and trust in chemical management.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and structurally similar compounds are classified as irritants, with the potential to cause skin, eye, and respiratory irritation.[1][2][3] Therefore, the use of appropriate personal protective equipment is mandatory.
A multi-layered approach to PPE is required when handling this compound. The following table summarizes the recommended protective equipment.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166. A face shield may also be appropriate.[2] | To prevent eye contact which can cause serious irritation.[2][3] |
| Skin Protection | Chemical-resistant gloves (e.g., butyl rubber or nitrile rubber) and a flame-resistant lab coat.[1][2][4] | To avoid direct skin contact which can lead to irritation.[1][2][3] Butyl rubber gloves are recommended for handling nitro compounds.[1][4] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) should be used when engineering controls are insufficient or during spill cleanup.[2][5] | To prevent respiratory tract irritation from dust or aerosols.[1][2][3] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the necessary steps for the safe handling of this compound from receipt to disposal.
1. Pre-Handling Preparation:
- Risk Assessment: Conduct a thorough risk assessment for the planned experiment, considering the quantities used and the nature of the procedure.
- Fume Hood Verification: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1] Verify that the fume hood is functioning correctly.
- Emergency Equipment: Ensure that eyewash stations and safety showers are readily accessible and in good working order.[2][6][7]
- PPE Inspection: Inspect all required PPE for integrity before use.[1]
2. Handling Procedures:
- Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[2][6][8]
- Avoid Contact: Do not get the chemical in your eyes, on your skin, or on your clothing.[2][6][7]
- Avoid Inhalation and Ingestion: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][6][7] Do not eat, drink, or smoke when using this product.[9][10]
- Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure to minimize dust inhalation.[2]
3. Storage:
- Keep containers tightly closed in a dry, cool, and well-ventilated place.[6][8]
- Store away from incompatible materials such as strong oxidizing agents and strong bases.[8]
Emergency Response and First Aid
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[2][6] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][6]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[2][6] If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[2][6]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[2][6][8] Call a POISON CENTER or doctor/physician if you feel unwell.[2][6] If not breathing, give artificial respiration.[2]
-
Ingestion: Clean mouth with water and drink afterwards plenty of water. Get medical attention if symptoms occur.[6]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Dispose of all nitro-containing waste (solid, liquid, and contaminated materials like gloves and paper towels) in a designated, labeled hazardous waste container.[1]
-
Disposal Procedure: Dispose of the contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2][6][8] Do not empty into drains.[5][7]
Workflow for Safe Handling
Caption: Logical workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 3-Fluoro-5-nitrobenzoic acid | C7H4FNO4 | CID 2759047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. safety.fsu.edu [safety.fsu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
